2'-Fluoro-4'-methylacetophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-fluoro-4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBABHBXTLZNGAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380968 | |
| Record name | 2'-Fluoro-4'-methylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29427-48-3 | |
| Record name | 2'-Fluoro-4'-methylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2'-Fluoro-4'-methylacetophenone (CAS: 29427-48-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2'-Fluoro-4'-methylacetophenone, a key intermediate in pharmaceutical and chemical synthesis. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and explores its potential applications in drug discovery.
Core Compound Properties
This compound, also known as 1-(2-fluoro-4-methylphenyl)ethanone or 4-Acetyl-3-fluorotoluene, is a fluorinated aromatic ketone.[1] Its chemical structure and properties make it a versatile building block in organic synthesis.
| Property | Value | Reference |
| CAS Number | 29427-48-3 | [1] |
| Molecular Formula | C₉H₉FO | [1] |
| Molecular Weight | 152.17 g/mol | [1] |
| Boiling Point | 213.5°C at 760 mmHg | |
| Appearance | Colorless Liquid | |
| Purity | ≥96% | [1] |
| Synonyms | 1-(2-fluoro-4-methylphenyl)ethanone, 4-Acetyl-3-fluorotoluene | [1] |
Synthesis Protocol: Friedel-Crafts Acylation
The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 3-fluorotoluene with an acetylating agent in the presence of a Lewis acid catalyst. This electrophilic aromatic substitution introduces an acetyl group onto the aromatic ring.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the Friedel-Crafts acylation of similar aromatic compounds.
Materials:
-
3-Fluorotoluene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Addition funnel
-
Reflux condenser with a gas trap
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser connected to a gas trap to manage HCl gas evolution. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension to 0-5°C using an ice bath.
-
Formation of Acylium Ion: Prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over 15-20 minutes, maintaining the temperature below 10°C.
-
Acylation Reaction: Prepare a solution of 3-fluorotoluene (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the 3-fluorotoluene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Reaction Quenching: Cool the reaction mixture in an ice bath and slowly and carefully quench it by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Applications in Drug Development
While specific biological activities of this compound are not extensively documented in publicly available literature, its structural features suggest its utility as a key intermediate in the synthesis of more complex, biologically active molecules. Fluorinated aromatic compounds are of significant interest in medicinal chemistry due to the unique properties imparted by the fluorine atom, such as increased metabolic stability and enhanced binding affinity to biological targets.
Potential as a Precursor for Bioactive Molecules
Derivatives of structurally similar acetophenones have shown a range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. It is plausible that this compound could serve as a starting material for the synthesis of novel compounds with therapeutic potential.
For instance, chalcones and their derivatives, which can be synthesized from acetophenones, are known to modulate various signaling pathways, including those involved in inflammation and cancer.
Caption: Logical workflow from intermediate to drug candidate.
Conclusion
This compound is a valuable chemical intermediate with established synthetic routes and significant potential for application in drug discovery and development. The provided synthesis protocol offers a reliable method for its preparation, enabling further research into its utility as a precursor for novel therapeutic agents. Future investigations into the biological activities of its derivatives are warranted to fully explore its potential in medicinal chemistry.
References
Technical Guide: Physical Properties of 1-(2-fluoro-4-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 1-(2-fluoro-4-methylphenyl)ethanone, a key intermediate in various synthetic applications. This document compiles available data, outlines relevant experimental protocols for property determination, and presents a typical synthetic workflow.
Core Physical and Chemical Properties
1-(2-fluoro-4-methylphenyl)ethanone, also known as 2'-fluoro-4'-methylacetophenone, is an aromatic ketone with the chemical formula C₉H₉FO.[1][2] Its chemical structure consists of a benzene ring substituted with a fluorine atom, a methyl group, and an acetyl group.
Table 1: General and Computed Properties of 1-(2-fluoro-4-methylphenyl)ethanone
| Property | Value | Source |
| CAS Number | 29427-48-3 | [1][2] |
| Molecular Formula | C₉H₉FO | [1][2] |
| Molecular Weight | 152.17 g/mol | [1][2] |
| Purity | ≥96% to 98% | [1][2] |
| Alternate Names | This compound; 4-Acetyl-3-fluorotoluene | [1] |
Table 2: Experimental and Predicted Physical Properties
| Property | Value | Notes | Source |
| Melting Point | 31-34°C | For isomer: 1-(3-Fluoro-4-methylphenyl)ethanone | [3] |
| Boiling Point | 215°C (lit.) | For isomer: 1-(4-fluoro-3-methylphenyl)ethanone | [4][5] |
| 217.5±20.0 °C (Predicted) | For isomer: 1-(3-Fluoro-4-methylphenyl)ethanone | [3] | |
| Density | 1.075±0.06 g/cm³ (Predicted) | For isomer: 1-(3-Fluoro-4-methylphenyl)ethanone | [3] |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is crucial for the characterization and application of chemical compounds. Below are standard experimental protocols for measuring melting point, boiling point, and density.
Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a pure substance.
Method: Capillary Tube Method using a Melting Point Apparatus
-
Sample Preparation: A small amount of the finely powdered solid compound is packed into a capillary tube, which is sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
-
Heating: The sample is heated slowly, and the temperature at which the substance begins to melt and the temperature at which it completely liquefies are recorded as the melting range.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Method: Thiele Tube Method
-
Sample Preparation: A small volume of the liquid is placed in a small test tube, and a capillary tube (sealed at the top) is inverted and placed inside the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil.
-
Heating: The Thiele tube is gently heated, creating a convection current that ensures uniform heating. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Observation: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]
Density Determination
Density is the mass of a substance per unit volume.
Method: Volumetric and Gravimetric Measurement
-
Mass Measurement: An empty, dry graduated cylinder is weighed using an analytical balance.
-
Volume Measurement: A known volume of the liquid is added to the graduated cylinder.
-
Combined Measurement: The graduated cylinder containing the liquid is reweighed.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder. The density is then calculated by dividing the mass of the liquid by its volume.
Synthetic Workflow: Friedel-Crafts Acylation
1-(2-fluoro-4-methylphenyl)ethanone can be synthesized via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[7][8]
References
- 1. scbt.com [scbt.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. 42444-14-4 CAS MSDS (3'-FLUORO-4'-METHYLACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 369-32-4 CAS MSDS (4-FLUORO-3-METHYLACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 4-FLUORO-3-METHYLACETOPHENONE | 369-32-4 [chemicalbook.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to 4-Acetyl-3-fluorotoluene
This technical guide provides a comprehensive overview of 4-Acetyl-3-fluorotoluene, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Structure and Properties
4-Acetyl-3-fluorotoluene, systematically named 1-(2-fluoro-4-methylphenyl)ethanone , is an aromatic ketone with a fluorine atom and a methyl group substituted on the benzene ring.
Table 1: Chemical and Physical Properties of 4-Acetyl-3-fluorotoluene
| Property | Value | Source |
| IUPAC Name | 1-(2-fluoro-4-methylphenyl)ethanone | N/A |
| CAS Number | 130032-05-2 | N/A |
| Molecular Formula | C₉H₉FO | [1] |
| Molecular Weight | 152.17 g/mol | [1] |
| Appearance | Colorless to reddish-yellow clear liquid | [1] |
| Boiling Point | ~215 °C (lit.) | [2] |
| Melting Point | Approximately -2°C | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, dimethylformamide, and dichloromethane.[2] | [2] |
| Density | 1.075±0.06 g/cm³ (Predicted) | [2] |
| Flash Point | 86.478°C | [2] |
| Vapor Pressure | 0.093mmHg at 25°C | [2] |
Synthesis
The primary route for the synthesis of 4-Acetyl-3-fluorotoluene is the Friedel-Crafts acylation of 2-fluorotoluene with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride.[3][4]
The reaction proceeds via an electrophilic aromatic substitution mechanism where the acylium ion, generated from the reaction of the acetylating agent and the Lewis acid, attacks the electron-rich aromatic ring of 2-fluorotoluene. The directing effects of the fluorine and methyl substituents on the aromatic ring influence the regioselectivity of the acylation.
An alternative, though less common, synthetic route involves the oxidation-reduction reaction of 4-fluoro-3-methyl benzoic acid with an ethyl ketone.[2]
Experimental Protocols
Synthesis of 4-Acetyl-3-fluorotoluene via Friedel-Crafts Acylation
The following is a representative experimental protocol adapted from general Friedel-Crafts acylation procedures.[3][4][5]
Materials:
-
2-Fluorotoluene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
To a dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
To this mixture, add 2-fluorotoluene (1.0 equivalent) dissolved in dry dichloromethane dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure 4-acetyl-3-fluorotoluene.
Safety Precautions: Aluminum chloride and acetyl chloride are corrosive and moisture-sensitive. This reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. The quenching step is exothermic and should be performed with caution.[5]
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group, a singlet for the aromatic methyl protons, and a set of multiplets for the aromatic protons, with coupling patterns influenced by the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the two methyl carbons, and the aromatic carbons, with the carbon atoms near the fluorine atom showing characteristic C-F coupling.
-
Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound (152.17 g/mol ).
Applications in Drug Development
4-Acetyl-3-fluorotoluene serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[6]
This intermediate is utilized in the creation of a diverse range of compounds, including potential treatments for inflammatory diseases. For instance, a derivative of 1-(4-fluoro-3-methylphenyl)ethanone has been identified as a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor C (RORc), a target for autoimmune diseases.[7] Its role as an intermediate in the synthesis of various active pharmaceutical ingredients, pesticides, and dyes underscores its importance in medicinal chemistry and materials science.[2]
References
- 1. 1-(4-Fluoro-3-methylphenyl)ethanone | 369-32-4 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. websites.umich.edu [websites.umich.edu]
- 5. chem.winthrop.edu [chem.winthrop.edu]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 2'-Fluoro-4'-methylacetophenone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2'-Fluoro-4'-methylacetophenone, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for researchers to determine the solubility of this compound in various common organic solvents. The methodologies outlined herein are based on established laboratory protocols, ensuring accuracy and reproducibility. This guide is intended to be an essential resource for scientists and professionals engaged in drug development, process chemistry, and formulation science, enabling them to generate the critical solubility data required for their research and development endeavors.
Introduction
This compound (CAS No. 29427-48-3) is an aromatic ketone of significant interest in medicinal chemistry and material science.[1][2] The presence of a fluorine atom can modulate the physicochemical properties of the molecule, including its lipophilicity and metabolic stability, making it a valuable building block in the synthesis of novel compounds.[3] Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation.
This guide addresses the current gap in publicly available quantitative solubility data for this compound. It provides a detailed experimental protocol for the determination of its solubility and a framework for the systematic collection and presentation of this data.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 29427-48-3 | [1][2] |
| Molecular Formula | C₉H₉FO | [1][2] |
| Molecular Weight | 152.17 g/mol | [1][2] |
| Alternate Names | 1-(2-fluoro-4-methylphenyl)ethanone; 4-Acetyl-3-fluorotoluene | [1] |
| Purity | ≥96% | [1] |
Solubility of this compound in Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Data Type |
| Ethanol | 25 | To be determined | Experimental |
| Methanol | 25 | To be determined | Experimental |
| Acetone | 25 | To be determined | Experimental |
| Ethyl Acetate | 25 | To be determined | Experimental |
| Dichloromethane | 25 | To be determined | Experimental |
| Chloroform | 25 | To be determined | Experimental |
| Toluene | 25 | To be determined | Experimental |
| Heptane | 25 | To be determined | Experimental |
| Acetonitrile | 25 | To be determined | Experimental |
| Dimethylformamide (DMF) | 25 | To be determined | Experimental |
| Dimethyl Sulfoxide (DMSO) | 25 | To be determined | Experimental |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The equilibrium shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid compound in a solvent. This method, followed by a suitable analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), can provide accurate and reproducible solubility data.
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Scintillation vials or sealed glass flasks
-
Constant temperature shaker or water bath with magnetic stirrer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
UV-Vis spectrophotometer or HPLC system
The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Conformational Analysis of 2'-Fluoro-Substituted Acetophenones
This technical guide provides a comprehensive overview of the conformational analysis of 2'-fluoro-substituted acetophenones, a class of compounds of interest in medicinal chemistry and drug design. The presence of a fluorine atom at the 2'-position significantly influences the molecule's conformational preferences, which in turn can impact its biological activity and physicochemical properties. This document details the experimental and computational methodologies used to elucidate these conformations and presents key quantitative data.
Introduction: Conformational Preference
The conformational properties of 2'-fluoro-substituted acetophenone derivatives have been primarily elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy, with a focus on through-space spin-spin couplings (TS-couplings).[1][2][3][4] These studies have revealed that these molecules predominantly exist in an s-trans conformation in solution.[1][2][3][4] This preference is attributed to the strong electrostatic repulsion between the electronegative fluorine and oxygen atoms, which destabilizes the alternative s-cis conformer where these atoms would be in a syn-periplanar arrangement.[1][3][4][5]
The s-trans conformation is further supported by X-ray crystallographic analysis and Density Functional Theory (DFT) calculations.[1][2][3][4][5] This strong conformational preference makes the 2'-fluoroacetophenone scaffold a predictable and potentially valuable component in the design of new bioactive compounds.[4]
Experimental and Computational Methodologies
A combination of NMR spectroscopy, X-ray crystallography, and computational chemistry provides a robust framework for the conformational analysis of 2'-fluoro-substituted acetophenones.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for determining molecular conformation in solution. For 2'-fluoro-substituted acetophenones, the key lies in the observation of through-space ¹H–¹⁹F and ¹³C–¹⁹F spin-spin couplings.
Experimental Protocol:
-
Sample Preparation: Samples of the 2'-fluoro-substituted acetophenone derivatives are dissolved in various deuterated solvents (e.g., CDCl₃, Benzene-d₆, DMSO-d₆) to assess the effect of solvent polarity.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. Proton-decoupled ¹³C NMR spectra are essential for observing the ¹³C–¹⁹F couplings without interference from ¹H–¹³C couplings.
-
Data Analysis: The spectra are analyzed to identify and measure the through-space coupling constants, specifically ⁵J(Hα, F) and ⁴J(Cα, F). The presence of these couplings, with significant magnitudes, indicates that the Hα/Cα of the acetyl group and the fluorine atom are in close proximity, which is characteristic of the s-trans conformer.
X-ray Crystallography
X-ray crystallography provides unambiguous proof of the molecular conformation in the solid state.
Experimental Protocol:
-
Crystal Growth: Single crystals of the 2'-fluoro-substituted acetophenone derivatives suitable for X-ray diffraction are grown, typically by slow evaporation from an appropriate solvent.
-
Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature.
-
Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding precise atomic coordinates and confirming the s-trans conformation.[1][4] X-ray analysis has shown that in the s-trans conformation, the benzene ring and the carbonyl group are nearly coplanar, which facilitates the close approach of the acetyl group and the fluorine atom.[4]
Computational Chemistry (DFT)
Density Functional Theory (DFT) calculations are used to model the conformational landscape and corroborate experimental findings.
Experimental Protocol:
-
Conformational Search: An initial conformational search is performed to identify potential low-energy conformers (primarily the s-cis and s-trans forms).
-
Geometry Optimization: The geometries of the identified conformers are optimized using a suitable DFT method and basis set (e.g., mPW1PW91/6-311G(d,p)).[4]
-
Energy Calculation: The relative energies of the optimized conformers are calculated to determine their relative stability. These calculations consistently show that the s-trans conformer is significantly more stable than the s-cis conformer.[1][2][3][4]
Quantitative Data
The following tables summarize the key quantitative data from the conformational analysis of various 2'-fluoro-substituted acetophenone derivatives.
Table 1: Through-Space Coupling Constants for 2'-Fluoro-Substituted Acetophenone Derivatives in CDCl₃
| Compound | Substituent at Cα | ⁵J(Hα, F) (Hz) | ⁴J(Cα, F) (Hz) |
| 1a | -CH(CN)₂ | 4.8 | 10.5 |
| 1b | -CH(CN)CO₂Et | 4.8 | 10.1 |
| 1c | -CH₂CH₃ | 4.4 | 8.8 |
| 1d | -H | 4.6 | 9.2 |
| 1e | -Br | N/A | 11.2 |
Data sourced from Nakashima et al., 2021.[1]
Table 2: Effect of Solvent on Through-Space Coupling Constants for 2'-Fluoroacetophenone (1d)
| Solvent | Dielectric Constant (ε) | ⁵J(Hα, F) (Hz) | ⁴J(Cα, F) (Hz) |
| Benzene-d₆ | 2.28 | 4.0 | 8.2 |
| THF-d₈ | 7.58 | 4.5 | 9.0 |
| Acetone-d₆ | 21.1 | 4.8 | 9.6 |
| Acetonitrile-d₃ | 37.5 | 5.0 | 9.8 |
| DMSO-d₆ | 47.2 | 5.2 | 10.2 |
Data sourced from Nakashima et al., 2021.[1] The magnitudes of the coupling constants show a linear correlation with the dielectric constant of the solvent.[1][2][3][4]
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Conformational equilibrium in 2'-fluoroacetophenones.
Caption: Workflow for conformational analysis.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Conformational Preference of 2'-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H-19F and 13C-19F Spin-Spin Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tus.elsevierpure.com [tus.elsevierpure.com]
An In-depth Technical Guide to the Electronic Properties of Fluorinated Acetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into the acetophenone scaffold provides a powerful tool for modulating molecular electronic properties, significantly impacting reactivity, conformation, and biological activity. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and ability to form strong C-F bonds—make it a favored element in medicinal chemistry and materials science.[1][2] This guide offers a comprehensive analysis of how fluorination influences the electronic landscape of acetophenone derivatives. We present a consolidation of spectroscopic and computational data, detail the experimental protocols for their characterization, and provide visual workflows to elucidate key structure-property relationships.
The Electronic Influence of Fluorine Substitution
The electronic effect of a substituent is paramount in determining the chemical behavior of an aromatic system. These effects are typically dissected into two primary components: the inductive effect and the resonance effect, which can be quantified using Hammett constants.
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a potent electron-withdrawing effect through the sigma (σ) bond framework. This effect is distance-dependent and tends to decrease the electron density of the entire molecule.
-
Resonance Effect (+M): The lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect is most pronounced when fluorine is in the para position and can partially counteract the inductive effect.
-
Hammett Constants (σ): These constants provide an empirical measure of the electronic influence of substituents. A positive value indicates an electron-withdrawing character, while a negative value signifies an electron-donating character. The position of the substituent is critical; for instance, the Hammett constant for a meta substituent is dominated by the inductive effect, whereas the para position reflects a combination of both inductive and resonance effects.[3]
The interplay between these effects dictates the overall electronic nature of the fluorinated acetophenone derivative.
Quantitative Analysis of Electronic Properties
The electronic perturbations caused by fluorination are directly observable and quantifiable through various analytical techniques. This section summarizes key data from spectroscopic and computational studies.
Spectroscopic Data
Spectroscopy provides direct insight into the chemical environment of atoms and bonds within a molecule.
-
¹⁹F NMR Spectroscopy: The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent probe for analyzing fluorinated compounds.[4][5] The large chemical shift dispersion (typically -200 to +200 ppm) allows for clear signal separation and interpretation.[4] Electron-withdrawing groups near the fluorine atom cause a downfield shift, while electron-donating groups cause an upfield shift.[4]
-
Infrared (IR) Spectroscopy: The stretching frequency of the carbonyl group (C=O) is a key diagnostic peak in the IR spectrum of acetophenones, typically appearing between 1680 cm⁻¹ and 1700 cm⁻¹.[6] Conjugation with the phenyl ring lowers this frequency compared to simple aliphatic ketones (e.g., acetone at ~1715 cm⁻¹).[7] Electron-withdrawing substituents, like fluorine, tend to increase the C=O bond order and shift the stretching frequency to a higher wavenumber, while electron-donating groups have the opposite effect.[8]
-
UV-Vis Spectroscopy: The absorption spectrum of acetophenone shows a strong π → π* transition band.[9] Substituents on the aromatic ring can cause a shift in the maximum absorption wavelength (λ_max), known as a bathochromic (red) or hypsochromic (blue) shift, depending on their electronic nature and interaction with the chromophore.
Table 1: Representative Spectroscopic Data for Fluorinated Acetophenone Derivatives
| Compound | ¹⁹F Chemical Shift (ppm, Solvent) | IR (C=O) Stretch (cm⁻¹) | UV-Vis λ_max (nm, Solvent) | Reference |
|---|---|---|---|---|
| 4-Fluoroacetophenone | -114.3 (CDCl₃) | ~1684 | ~246 (Ethanol) | [8][10] |
| 2-Fluoroacetophenone | Not specified | ~1690 | Not specified | [1][11] |
| 2,2,2-Trifluoroacetophenone | Not specified | ~1720 | Not specified | [12] |
| Acetophenone (parent) | N/A | 1686 | 244 (Water) |[7][9] |
Note: Spectroscopic values are sensitive to solvent and experimental conditions. The data presented are representative values compiled from various sources.
Computational Data
Density Functional Theory (DFT) calculations are a powerful tool for predicting and understanding the electronic structure of molecules.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for describing chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy corresponds to the ability to accept an electron.[12]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is the HOMO-LUMO gap. A smaller gap generally implies higher chemical reactivity and lower kinetic stability.[12][13] Fluorination, particularly with strongly withdrawing groups like -CF₃, tends to lower the energies of both the HOMO and LUMO and can affect the overall gap.[12] For instance, the HOMO-LUMO gap for 2,2,2-trifluoroacetophenone (TFAP) was calculated to be 5.06 eV, slightly smaller than that of acetophenone (AP) at 5.12 eV.[12]
Table 2: Calculated Electronic Properties of Acetophenone and a Fluorinated Derivative
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Reference |
|---|---|---|---|---|---|
| Acetophenone (AP) | -7.12 | -1.93 | 5.12 | 2.96 | [12] |
| 2,2,2-Trifluoroacetophenone (TFAP) | -7.83 | -2.77 | 5.06 | 3.23 |[12] |
The trifluoroacetyl group acts as a strong electron acceptor, increasing the ionization potential (related to HOMO energy) and electron affinity (related to LUMO energy) of the molecule compared to the parent acetophenone.[12]
Experimental and Computational Protocols
Reproducible and accurate data are foundational to scientific research. This section outlines generalized protocols for the key experiments and calculations discussed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified fluorinated acetophenone derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹⁹F NMR Specifics: Use an appropriate reference standard, such as CFCl₃ (trichlorofluoromethane) set to 0 ppm.[4] If direct referencing is not possible, an external standard can be used. Acquire the spectrum with proton decoupling to simplify the signals.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the powder directly on the ATR crystal. For liquid samples, a thin film can be prepared between two KBr or NaCl plates.
-
Data Acquisition: Record a background spectrum of the empty accessory. Then, record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic C=O stretching vibration, which is typically the most intense peak in the 1800-1650 cm⁻¹ region.
-
Computational Modeling
-
Density Functional Theory (DFT) Calculations:
-
Structure Building: Construct the 3D structure of the desired fluorinated acetophenone derivative using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: Perform a full geometry optimization without constraints to find the lowest energy conformation of the molecule. A commonly used and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.[12]
-
Property Calculation: Using the optimized geometry, perform a single-point energy calculation with the same level of theory to compute electronic properties. This will yield HOMO and LUMO energies, dipole moment, and molecular electrostatic potential maps.
-
Frequency Calculation: It is good practice to perform a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Impact of Fluorination on Molecular Orbitals
The electron-withdrawing or -donating nature of a substituent directly impacts the energy levels of the frontier molecular orbitals. Understanding this relationship is key to designing molecules with specific electronic characteristics.
-
Electron-Withdrawing Groups (EWGs): Substituents like fluorine or trifluoromethyl (-CF₃) are strongly electron-withdrawing. They stabilize the molecule by lowering the energy of both the HOMO and LUMO. This increased stabilization makes the molecule less likely to be oxidized (higher ionization potential) but more likely to be reduced (higher electron affinity).
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) donate electron density to the aromatic ring. This destabilizes the frontier orbitals, raising the energy of both the HOMO and LUMO. This makes the molecule easier to oxidize (lower ionization potential) but harder to reduce.
The magnitude of these shifts influences the HOMO-LUMO gap, which in turn affects the molecule's color (UV-Vis absorption) and reactivity.
Conclusion and Outlook
The fluorination of acetophenone derivatives offers a precise and predictable method for tuning their electronic properties. The strong inductive effect of fluorine, modulated by its position and potential for resonance, significantly alters electron density distribution, which is reflected in quantifiable changes in spectroscopic, computational, and electrochemical parameters. For drug development professionals, this control over electronics can enhance binding affinities, improve metabolic stability, and alter bioavailability.[14] For materials scientists, it provides a pathway to novel compounds with tailored optical and electronic properties. The data and protocols presented in this guide serve as a foundational resource for researchers aiming to harness the unique properties of fluorine to design the next generation of functional molecules.
References
- 1. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. web.viu.ca [web.viu.ca]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. app.studyraid.com [app.studyraid.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. letstalkacademy.com [letstalkacademy.com]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. yjes.scholasticahq.com [yjes.scholasticahq.com]
- 13. emerginginvestigators.org [emerginginvestigators.org]
- 14. nbinno.com [nbinno.com]
Navigating the Unseen: A Technical Guide to the Safe Handling of 2'-Fluoro-4'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fluoro-4'-methylacetophenone, a fluorinated aromatic ketone, is a valuable building block in medicinal chemistry and drug development. Its unique structural features make it an important intermediate in the synthesis of novel pharmaceutical compounds. However, as with any chemical reagent, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing upon available data for the compound and its close structural analogs. Due to the limited availability of a detailed, publicly accessible Safety Data Sheet (SDS) for this compound (CAS No. 29427-48-3), this guide incorporates safety data from structurally similar compounds to provide a robust framework for risk assessment and safe handling.
Hazard Identification and Classification
Table 1: Comparative GHS Classification of this compound and Structural Analogs
| Compound | GHS Pictograms | Signal Word | Hazard Statements |
| This compound (Inferred) | Warning | Combustible liquid. Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | |
| 4'-Methylacetophenone | Warning | H227: Combustible liquid. H302: Harmful if swallowed. H315: Causes skin irritation. H402: Harmful to aquatic life. | |
| 2,2,2-Trifluoroacetophenone | Warning | H226: Flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1] | |
| 4'-Fluoroacetophenone | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2] |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.
Table 2: Physical and Chemical Properties of this compound and Analogs
| Property | This compound | 4'-Methylacetophenone | 2,2,2-Trifluoro-4'-methylacetophenone |
| CAS Number | 29427-48-3 | 122-00-9 | 394-59-2 |
| Molecular Formula | C₉H₉FO | C₉H₁₀O | C₉H₇F₃O |
| Molecular Weight | 152.17 g/mol | 134.18 g/mol | 188.15 g/mol |
| Appearance | Colorless to pale yellow liquid | Clear colorless to pale yellow liquid[3] | Not available |
| Boiling Point | Not available | 226 °C[3] | Not available |
| Flash Point | Not available | 92 °C[4] | Not available |
| Density | Not available | 1.005 g/cm³[5] | Not available |
Toxicology and Health Effects
Table 3: Toxicological Data for Structural Analogs
| Compound | Route of Exposure | Species | Value | Reference |
| 4'-Methylacetophenone | Oral | Rat | LD50 = 1400 mg/kg | [5] |
| 4'-Methylacetophenone | Skin | Rabbit | 500 mg/24H Mild irritation | [5] |
| 2,2,2-Trifluoro-4'-methylacetophenone | Not available | Not available | No specific information is available in our data base regarding the toxic effects of this material for humans.[6] | TCI MSDS |
Potential Health Effects:
-
Ingestion: Harmful if swallowed, may cause gastrointestinal irritation.[5]
-
Skin Contact: Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.[5]
-
Eye Contact: Causes serious eye irritation.
Experimental Protocols for Safe Handling
A multi-layered approach encompassing engineering controls, administrative controls, and personal protective equipment is essential for the safe handling of this compound.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated laboratory. For procedures that may generate aerosols or involve heating, a chemical fume hood is mandatory.[6]
-
Eyewash Stations and Safety Showers: Ensure that a properly functioning eyewash station and safety shower are readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is critical to prevent exposure.
Table 4: Recommended Personal Protective Equipment
| Body Part | Equipment | Specification |
| Eyes/Face | Safety goggles with side shields or a face shield | ANSI Z87.1 compliant |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are generally suitable. Consult a glove compatibility chart for specific breakthrough times. |
| Body | Laboratory coat | Flame-retardant material is recommended. |
| Respiratory | Respirator (if necessary) | For situations with inadequate ventilation or potential for high aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[6] |
Handling and Storage Procedures
-
General Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors or mists. Keep away from heat, sparks, and open flames.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[5]
-
Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for proper disposal.
Visualizing Safety Workflows
The following diagrams illustrate key logical workflows for ensuring safety when working with this compound.
Caption: A logical workflow for hazard assessment and control.
Caption: Emergency response procedures for different exposure routes.
Conclusion
While specific toxicological and reactivity data for this compound are limited, a comprehensive safety protocol can be established by leveraging data from its close structural analogs. Researchers and drug development professionals must adopt a cautious and proactive approach to handling this compound. Adherence to the engineering controls, personal protective equipment guidelines, and handling procedures outlined in this guide will significantly mitigate the risks associated with its use, fostering a safe and productive research environment. It is imperative that laboratory personnel consult the most up-to-date Safety Data Sheet provided by the supplier before commencing any work with this chemical.
References
- 1. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4'-Methylacetophenone CAS#: 122-00-9 [m.chemicalbook.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. fishersci.com [fishersci.com]
- 6. cloudfront.zoro.com [cloudfront.zoro.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2'-Fluoro-4'-methylacetophenone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fluoro-4'-methylacetophenone is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical compounds. The presence of the fluoro and methyl groups on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates. The Friedel-Crafts acylation is a robust and widely used method for the synthesis of aryl ketones, and its application to the synthesis of this compound from 3-fluorotoluene offers a direct and efficient route. This document provides detailed application notes and a comprehensive experimental protocol for this synthesis.
The Friedel-Crafts acylation of 3-fluorotoluene with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), proceeds via an electrophilic aromatic substitution mechanism. Both the methyl group (-CH₃) and the fluorine atom (-F) are ortho, para-directing groups. In 3-fluorotoluene, the positions ortho and para to the methyl group are 2, 4, and 6, while the positions ortho and para to the fluorine atom are also 2, 4, and 6. This overlap of directing effects leads to the formation of a mixture of isomers, with the primary products being this compound and 4'-Fluoro-2'-methylacetophenone. The ratio of these isomers can be influenced by reaction conditions such as temperature and the choice of solvent.
Reaction Scheme
Quantitative Data Summary
The following table summarizes typical quantitative data for the Friedel-Crafts acylation of 3-fluorotoluene. Please note that yields and isomer ratios can vary based on specific reaction conditions and purification methods.
| Parameter | Value | Reference |
| Starting Material | 3-Fluorotoluene | |
| Acylating Agent | Acetyl Chloride | |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | |
| Solvent | Dichloromethane (DCM) | |
| Typical Molar Ratio (Substrate:Acylating Agent:Catalyst) | 1 : 1.1 : 1.2 | |
| Reaction Temperature | 0 °C to room temperature | |
| Typical Reaction Time | 1-3 hours | |
| Expected Yield (Isomer Mixture) | 70-85% | |
| Isomer Ratio (2'-Fluoro-4'-methyl : 4'-Fluoro-2'-methyl) | Varies, often near 1:1 | |
| Purity (after purification) | >98% |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound.
Materials and Reagents
-
3-Fluorotoluene (C₇H₇F)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Equipment
-
Three-neck round-bottom flask
-
Addition funnel
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Apparatus for column chromatography or fractional distillation
Detailed Experimental Procedure
1. Reaction Setup:
-
Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to maintain anhydrous conditions.
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a drying tube, add anhydrous aluminum chloride (16.0 g, 0.12 mol) under a nitrogen atmosphere.
-
Add 50 mL of anhydrous dichloromethane to the flask and cool the suspension to 0 °C using an ice bath.
2. Addition of Reagents:
-
In a separate dry flask, prepare a solution of acetyl chloride (8.6 g, 0.11 mol) in 20 mL of anhydrous dichloromethane. Transfer this solution to the addition funnel.
-
Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over 20-30 minutes, maintaining the internal temperature below 5 °C.
-
Following the complete addition of acetyl chloride, prepare a solution of 3-fluorotoluene (11.0 g, 0.10 mol) in 20 mL of anhydrous dichloromethane.
-
Add the 3-fluorotoluene solution dropwise to the reaction mixture over 30-45 minutes, again keeping the temperature at 0 °C.
3. Reaction Progression:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.
-
Remove the ice bath and let the reaction warm to room temperature. Continue stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
4. Work-up and Extraction:
-
Upon completion, cool the reaction mixture back to 0 °C with an ice bath.
-
Slowly and carefully quench the reaction by pouring the mixture onto a stirred slurry of crushed ice (100 g) and concentrated hydrochloric acid (30 mL). This should be done in a large beaker in a fume hood as HCl gas will be evolved.
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.
-
Combine all organic layers and wash sequentially with 50 mL of 5% sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
5. Purification:
-
Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product as a mixture of isomers.
-
The isomers can be separated by fractional distillation under reduced pressure or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
6. Characterization:
-
The structure and purity of the final product, this compound, can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Visualizations
Friedel-Crafts Acylation Signaling Pathway
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Workflow Diagram
Caption: Experimental workflow for synthesis.
Application Notes and Protocols: The Versatile Role of 2'-Fluoro-4'-methylacetophenone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fluoro-4'-methylacetophenone is a fluorinated aromatic ketone that serves as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules. Its unique structural features, including a fluorine atom at the 2'-position and a methyl group at the 4'-position of the acetophenone core, provide medicinal chemists with a versatile scaffold for the development of novel therapeutic agents. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can play a crucial role in its binding affinity to biological targets. These attributes make this compound a valuable starting material for the synthesis of compounds with potential applications as anti-inflammatory agents, kinase inhibitors, and other targeted therapies.
Key Applications in Medicinal Chemistry
Derivatives of this compound have shown promise in several therapeutic areas:
-
Anti-inflammatory Agents: The acetophenone scaffold is a common feature in many anti-inflammatory compounds. By serving as a precursor for the synthesis of chalcones and other related heterocyclic systems, this compound is instrumental in the development of new molecules with potent anti-inflammatory activity.
-
Kinase Inhibitors: The substituted phenyl group of this compound can function as a key pharmacophore in the design of kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.
-
Heterocyclic Scaffolds: The ketone functionality of this compound allows for its use in a variety of cyclization reactions to generate diverse heterocyclic compounds. These heterocyclic structures are often essential components of pharmacologically active molecules.
-
Structure-Activity Relationship (SAR) Studies: The specific substitution pattern of this compound makes it an excellent tool for probing the structure-activity relationships of known active molecules. By incorporating this moiety, researchers can systematically evaluate the impact of fluorine and methyl substitutions on biological activity.
Synthesis of Bioactive Molecules
I. Synthesis of Chalcone Derivatives
Chalcones, characterized by an α,β-unsaturated ketone system, are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. A common method for their synthesis is the Claisen-Schmidt condensation.
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
This protocol describes the synthesis of a chalcone derivative from this compound and a substituted aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol
-
Aqueous Potassium Hydroxide (40%)
-
Crushed ice
-
Dilute Hydrochloric Acid (1:1)
Procedure:
-
In a round-bottom flask, dissolve this compound (0.01 mol) and the substituted aromatic aldehyde (0.01 mol) in 30 mL of ethanol.
-
Stir the mixture at room temperature.
-
Slowly add aqueous potassium hydroxide (40%) dropwise to the stirring solution.
-
Continue stirring the reaction mixture overnight at room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with 1:1 dilute hydrochloric acid until a precipitate forms.
-
Filter the precipitate, wash it with cold water, and dry it to obtain the crude chalcone.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Expected Yield: While specific yields for derivatives of this compound are not extensively reported, similar reactions with related acetophenones suggest that yields can be in the range of 70-90%, depending on the specific aldehyde used and reaction optimization.
Visualization of the Synthetic Workflow:
Synthesis of Chalcone Derivatives Workflow
II. Synthesis of Kinase Inhibitors
The development of kinase inhibitors often involves multi-step synthetic sequences. This compound can be a crucial starting material for constructing the core scaffolds of these inhibitors. While specific protocols for the direct conversion of this compound to a final kinase inhibitor are proprietary and vary widely depending on the target kinase, a general conceptual workflow is presented below.
Conceptual Workflow for Kinase Inhibitor Synthesis:
The synthesis typically begins with the modification of the ketone group of this compound to introduce a heterocyclic core. This is followed by a series of coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to append other necessary pharmacophoric groups.
Visualization of the Conceptual Workflow:
Conceptual Kinase Inhibitor Synthesis Workflow
Biological Activity and Data
Table 1: Anti-inflammatory Activity of Chalcone Derivatives
| Compound Class | Assay | IC50 / % Inhibition | Reference |
| Fluorinated Chalcones | 5-Lipoxygenase Inhibition (in vitro) | Potencies comparable or better than lead compounds | [1] |
| 2-(furan-2-yl)-4-phenoxyquinoline derivatives | β-glucuronidase release inhibition | IC50 = 5.0 µM (for compound 8) | [2] |
| 2-(furan-2-yl)-4-phenoxyquinoline derivatives | Lysozyme release inhibition | IC50 = 4.6 µM (for compound 10) | [2] |
| 2-(furan-2-yl)-4-phenoxyquinoline derivatives | TNF-α formation inhibition | IC50 = 2.3 µM (for compound 6) | [2] |
Table 2: Kinase Inhibitory Activity of Structurally Related Compounds
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Ruxolitinib (JAK1/2 inhibitor) | JAK1 | 3.3 | [] |
| Ruxolitinib (JAK1/2 inhibitor) | JAK2 | 2.8 | [] |
| Axitinib (Multi-target inhibitor) | VEGFR1 | 0.1 | [] |
| Axitinib (Multi-target inhibitor) | VEGFR2 | 0.2 | [] |
| Axitinib (Multi-target inhibitor) | VEGFR3 | 0.1-0.3 | [] |
Signaling Pathways
Compounds derived from this compound, particularly those designed as kinase inhibitors, are often targeted to modulate specific signaling pathways implicated in disease. One of the most critical pathways in cancer is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival.
Visualization of the PI3K/Akt/mTOR Signaling Pathway:
PI3K/Akt/mTOR Signaling Pathway Inhibition
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique substitution pattern provides a strategic starting point for the synthesis of a wide range of bioactive molecules, including anti-inflammatory agents and kinase inhibitors. The protocols and data presented here, while drawing from related compound classes, offer a foundational guide for researchers and drug development professionals to explore the full potential of this compound in the discovery of novel therapeutics. Further research into the synthesis and biological evaluation of derivatives from this specific precursor is warranted to uncover new and potent drug candidates.
References
Application Notes and Protocols: 2'-Fluoro-4'-methylacetophenone as a Versatile Building Block for Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Fluoro-4'-methylacetophenone is a valuable and versatile chemical intermediate for the synthesis of complex active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a reactive acetyl moiety on the phenyl ring, provides multiple avenues for synthetic elaboration. This document outlines the application of this compound as a starting material in the synthesis of kinase inhibitors, with a specific focus on a plausible synthetic route to Trametinib, a potent MEK inhibitor. Detailed experimental protocols for key transformations and relevant biological context are provided to guide researchers in leveraging this building block for drug discovery and development.
Introduction
The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This compound (Figure 1) is a readily available starting material that embodies this principle, making it an attractive building block for medicinal chemists. The presence of the acetyl group allows for a wide range of chemical modifications, including conversion to an amino group, which is a key functional handle in the synthesis of many kinase inhibitors.
This document details a potential synthetic pathway for the MEK inhibitor Trametinib, starting from this compound. Trametinib is an allosteric inhibitor of MEK1 and MEK2, components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers.[1][2]
Figure 1: Chemical Structure of this compound
| Property | Value |
| CAS Number | 29427-48-3 |
| Molecular Formula | C₉H₉FO |
| Molecular Weight | 152.17 g/mol |
| Appearance | Not specified, typically a liquid or low-melting solid |
| Purity | ≥96% |
Synthetic Application: Plausible Route to Trametinib
A key intermediate in the synthesis of Trametinib is 2-fluoro-4-iodoaniline.[3] A plausible and efficient synthetic route to this intermediate, starting from this compound, involves a three-step sequence:
-
Oxime Formation: Conversion of the ketone to an oxime.
-
Beckmann Rearrangement: Rearrangement of the oxime to the corresponding acetanilide.
-
Hydrolysis and Iodination: Hydrolysis of the acetanilide to the aniline, followed by regioselective iodination.
The resulting 2-fluoro-4-iodoaniline can then be utilized in the final steps of the Trametinib synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound Oxime
This protocol describes the formation of the oxime from this compound.
-
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in water.
-
Add the aqueous solution to the ethanolic solution of the ketone.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and slowly add cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the desired oxime.
-
Protocol 2: Beckmann Rearrangement to N-(2-fluoro-4-methylphenyl)acetamide
This protocol outlines the acid-catalyzed Beckmann rearrangement of the oxime to the corresponding acetanilide.[4][5][6]
-
Materials:
-
This compound oxime
-
Polyphosphoric acid (PPA) or Sulfuric acid (H₂SO₄)
-
Ice water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
-
Procedure:
-
Carefully add this compound oxime (1.0 eq) to pre-heated polyphosphoric acid (or concentrated sulfuric acid) at 100-120 °C with stirring.
-
Maintain the temperature and continue stirring for 30-60 minutes. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(2-fluoro-4-methylphenyl)acetamide.
-
Purify the product by recrystallization or column chromatography.
-
Protocol 3: Hydrolysis and Iodination to 2-Fluoro-4-iodoaniline
This protocol describes the hydrolysis of the acetanilide followed by regioselective iodination.
-
Materials:
-
N-(2-fluoro-4-methylphenyl)acetamide
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Iodine monochloride (ICl) or Iodine and an oxidizing agent
-
Dichloromethane
-
-
Procedure (Hydrolysis):
-
Reflux a mixture of N-(2-fluoro-4-methylphenyl)acetamide (1.0 eq) and concentrated hydrochloric acid for 2-4 hours.
-
Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the 2-fluoro-4-methylaniline.
-
Extract the aniline with dichloromethane, dry the organic layer, and concentrate to obtain the crude product.
-
-
Procedure (Iodination):
-
Dissolve the crude 2-fluoro-4-methylaniline in a suitable solvent such as acetic acid or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of iodine monochloride (1.0-1.2 eq) in the same solvent.
-
Stir the reaction at room temperature for several hours, monitoring by TLC.
-
Upon completion, quench the reaction with a sodium thiosulfate solution.
-
Extract the product, wash the organic layer with sodium bicarbonate solution and brine, dry, and concentrate.
-
Purify the crude 2-fluoro-4-iodoaniline by column chromatography or recrystallization.[7]
-
Protocol 4: Synthesis of Trametinib from 2-Fluoro-4-iodoaniline
This protocol provides a general overview of the final steps for the synthesis of Trametinib, based on literature precedents.[3][8]
-
Key Steps:
-
Urea Formation: React 2-fluoro-4-iodoaniline with an appropriate isocyanate or carbamoyl chloride to form the corresponding urea derivative.
-
Cyclization: Condense the urea derivative with a suitable malonic acid derivative to construct the pyrimidinetrione core.
-
Further Functionalization and Coupling: Introduce the remaining substituents through a series of reactions, including chlorination, amination, and a final coupling reaction with N-(3-aminophenyl)acetamide.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the proposed synthetic route. Actual yields and purity will depend on specific reaction conditions and purification methods.
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Purity (by HPLC) (%) |
| 1 | This compound Oxime | This compound | 167.18 | 85-95 | >95 |
| 2 | N-(2-fluoro-4-methylphenyl)acetamide | This compound Oxime | 167.18 | 70-85 | >97 |
| 3 | 2-Fluoro-4-iodoaniline | N-(2-fluoro-4-methylphenyl)acetamide | 237.01 | 60-75 | >98 |
| 4 | Trametinib | 2-Fluoro-4-iodoaniline | 615.39 | 40-50 (multi-step) | >99 |
Biological Context: The MEK Signaling Pathway
Trametinib is a highly specific inhibitor of MEK1 and MEK2, which are key kinases in the RAS/RAF/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival.[9][10][11] In many cancers, mutations in genes such as BRAF and RAS lead to the constitutive activation of this pathway, driving uncontrolled cell growth.[1] Trametinib binds to an allosteric site on MEK, preventing its phosphorylation and activation, thereby inhibiting downstream signaling to ERK and ultimately suppressing tumor cell proliferation.[2]
The RAS/RAF/MEK/ERK Signaling Pathway and the inhibitory action of Trametinib.
Experimental Workflow Visualization
The following diagram illustrates the proposed synthetic workflow from this compound to the key intermediate, 2-fluoro-4-iodoaniline, and its subsequent use in the synthesis of Trametinib.
Proposed synthetic workflow for Trametinib using this compound.
Conclusion
This compound serves as a highly adaptable and valuable starting material for the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. The outlined synthetic route to Trametinib, a clinically important MEK inhibitor, highlights the utility of this building block in accessing key structural motifs in modern drug discovery. The provided protocols and biological context are intended to facilitate further research and development in this area, enabling the design and synthesis of novel and effective therapeutic agents.
References
- 1. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 2-Fluoro-4-iodoaniline | 29632-74-4 [chemicalbook.com]
- 8. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the α-Bromination of 2'-Fluoro-4'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the α-bromination of 2'-Fluoro-4'-methylacetophenone to synthesize 2-bromo-1-(2-fluoro-4-methylphenyl)ethan-1-one, a valuable intermediate in pharmaceutical and organic synthesis. The protocols outlined below utilize common brominating agents and are adaptable for various laboratory settings.
Introduction
α-Bromo ketones are versatile synthetic intermediates due to the presence of two reactive sites: the carbonyl group and the carbon bearing the bromine atom.[1] This dual reactivity makes them crucial building blocks in the synthesis of a wide range of heterocyclic compounds and other complex organic molecules.[2] The α-bromination of acetophenones is a fundamental transformation, typically proceeding through an acid-catalyzed enolization of the ketone followed by an electrophilic attack by a bromine source.[1] This document details three common protocols for the α-bromination of this compound, a substrate with both electron-donating (methyl) and electron-withdrawing (fluoro) groups on the aromatic ring.
Reaction Mechanism and Workflow
The acid-catalyzed α-bromination of a ketone proceeds through the formation of an enol intermediate. The carbonyl oxygen is first protonated by an acid catalyst, which increases the acidity of the α-protons. A weak base then removes an α-proton to form the enol. The electron-rich double bond of the enol acts as a nucleophile, attacking an electrophilic bromine source (e.g., Br₂ or the bromine from NBS or CuBr₂). Subsequent deprotonation of the carbonyl oxygen yields the α-bromo ketone.
Caption: Acid-catalyzed α-bromination mechanism of this compound.
Caption: General experimental workflow for α-bromination.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the α-bromination of substituted acetophenones, which can be extrapolated for this compound.
| Brominating Agent | Solvent | Catalyst/Additive | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Pyridine Hydrobromide Perbromide | Acetic Acid | None | 90 | 3 | 85-90 | [1] |
| Copper(II) Bromide (CuBr₂) | Ethyl Acetate | None | 60 | 12 | ~44 | [3] |
| N-Bromosuccinimide (NBS) | Methanol | Acidic Al₂O₃ (10% w/w) | Reflux | 0.25 | ~89 | [4] |
Experimental Protocols
Safety Precautions: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Brominating agents are corrosive and toxic; handle with care.
Protocol 1: Bromination using Pyridine Hydrobromide Perbromide in Acetic Acid
This protocol is adapted from a general procedure for the bromination of substituted acetophenones.[1]
Materials:
-
This compound
-
Pyridine hydrobromide perbromide
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium carbonate solution
-
Saturated saline solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask with condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 50 mL round-bottom flask equipped with a condenser and magnetic stir bar, combine this compound (5.0 mmol, 1.0 eq) and glacial acetic acid (20 mL).
-
Add pyridine hydrobromide perbromide (5.5 mmol, 1.1 eq).
-
Stir the reaction mixture at 90 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
After completion, cool the reaction mixture to room temperature and pour it into an ice-water bath (50 mL).
-
Extract the aqueous mixture with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium carbonate solution (30 mL) and saturated saline solution (30 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., petroleum ether) or by column chromatography on silica gel.[1]
Protocol 2: Bromination using Copper(II) Bromide in Ethyl Acetate
This protocol is based on the bromination of a structurally similar compound, 1-(4-bromo-3-fluorophenyl)ethanone.[3]
Materials:
-
This compound
-
Copper(II) Bromide (CuBr₂)
-
Ethyl acetate
-
Round-bottom flask with condenser
-
Magnetic stirrer with heating
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (4.6 mmol, 1.0 eq) in ethyl acetate (50 mL) in a round-bottom flask, add copper(II) bromide (9.7 mmol, 2.1 eq).[3]
-
Stir the mixture at 60 °C for 12 hours. The reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the copper salts.
-
Wash the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to obtain the desired product.[3]
Protocol 3: Bromination using N-Bromosuccinimide (NBS) with an Acidic Alumina Catalyst
This protocol is adapted from a method for the α-bromination of acetophenone using NBS catalyzed by acidic alumina.[4]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acidic aluminum oxide (Al₂O₃)
-
Methanol
-
Round-bottom flask with condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol, 1.0 eq) in methanol (20 vol).
-
Add N-bromosuccinimide (12 mmol, 1.2 eq) and acidic Al₂O₃ (10% w/w of the substrate).[4]
-
Reflux the reaction mixture for approximately 15-20 minutes, monitoring the reaction by TLC.
-
Upon completion, cool the mixture and filter off the catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Expected Spectroscopic Data
¹H NMR (in CDCl₃):
-
Ar-CH₃: ~2.4 ppm (singlet, 3H)
-
-COCH₂Br: ~4.4 ppm (singlet, 2H)
-
Aromatic protons: ~7.0-7.8 ppm (multiplets, 3H)
¹³C NMR (in CDCl₃):
-
Ar-CH₃: ~21 ppm
-
-COCH₂Br: ~30 ppm
-
Aromatic carbons: ~115-165 ppm (with C-F couplings)
-
C=O: ~190 ppm
References
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 4. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Ethanone, 2-bromo-1-(4-methylphenyl)- [webbook.nist.gov]
Application Notes and Protocols: Synthesis and Biological Evaluation of Flavonoid Derivatives from 2'-Fluoro-4'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids are a diverse class of polyphenolic compounds widely recognized for their significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of fluorine atoms into the flavonoid scaffold can enhance their therapeutic potential by improving metabolic stability and bioavailability.[2] 2'-Fluoro-4'-methylacetophenone is a key starting material for the synthesis of a variety of fluorinated flavonoid derivatives. This document provides detailed protocols for the synthesis of these derivatives and discusses their potential applications in drug discovery, focusing on their mechanisms of action.
The synthetic route to these flavonoid derivatives typically involves a two-step process: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by an intramolecular cyclization to yield the flavonoid core.[3]
Data Presentation
Table 1: Synthesis of Chalcone Derivatives from this compound
The Claisen-Schmidt condensation of this compound with various substituted benzaldehydes yields a range of chalcone derivatives. The yields of these reactions are influenced by the electronic nature of the substituents on the benzaldehyde.
| Entry | Substituted Benzaldehyde | Product: (E)-1-(2-fluoro-4-methylphenyl)-3-(substituted-phenyl)prop-2-en-1-one | Yield (%) |
| 1 | Benzaldehyde | (E)-1-(2-fluoro-4-methylphenyl)-3-phenylprop-2-en-1-one | ~85% |
| 2 | 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(2-fluoro-4-methylphenyl)prop-2-en-1-one | ~90% |
| 3 | 4-Methoxybenzaldehyde | (E)-1-(2-fluoro-4-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | ~92% |
| 4 | 4-Nitrobenzaldehyde | (E)-1-(2-fluoro-4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | ~88% |
| 5 | 4-(Dimethylamino)benzaldehyde | (E)-3-(4-(dimethylamino)phenyl)-1-(2-fluoro-4-methylphenyl)prop-2-en-1-one | ~95% |
Note: Yields are approximate and can vary based on specific reaction conditions.
Table 2: Synthesis of Flavanone Derivatives from Chalcones
The synthesized chalcones can be cyclized to form the corresponding flavanone derivatives. The efficiency of this intramolecular oxa-Michael addition can be influenced by the choice of catalyst and reaction conditions.
| Entry | Starting Chalcone | Product: 2-(substituted-phenyl)-6-fluoro-8-methylchroman-4-one | Catalyst | Yield (%) |
| 1 | (E)-1-(2-fluoro-4-methylphenyl)-3-phenylprop-2-en-1-one | 6-Fluoro-8-methyl-2-phenylchroman-4-one | Piperidine | ~75-93%[4] |
| 2 | (E)-3-(4-chlorophenyl)-1-(2-fluoro-4-methylphenyl)prop-2-en-1-one | 2-(4-chlorophenyl)-6-fluoro-8-methylchroman-4-one | Sodium Acetate | ~40-60%[4] |
| 3 | (E)-1-(2-fluoro-4-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 6-Fluoro-2-(4-methoxyphenyl)-8-methylchroman-4-one | Piperidine | ~80-95%[4] |
| 4 | (E)-1-(2-fluoro-4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 6-Fluoro-8-methyl-2-(4-nitrophenyl)chroman-4-one | Sodium Acetate | ~35-55%[4] |
| 5 | (E)-3-(4-(dimethylamino)phenyl)-1-(2-fluoro-4-methylphenyl)prop-2-en-1-one | 2-(4-(dimethylamino)phenyl)-6-fluoro-8-methylchroman-4-one | Piperidine | ~85-98%[4] |
Note: Yields are approximate and can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
This protocol describes a standard base-catalyzed Claisen-Schmidt condensation.[5]
Materials:
-
This compound (1 equivalent)
-
Substituted benzaldehyde (1 equivalent)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Stirring apparatus
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound and the substituted benzaldehyde in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of NaOH or KOH in ethanol/water to the reaction mixture with constant stirring.
-
Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.
-
The precipitated solid (chalcone) is filtered, washed with cold water until neutral, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: General Procedure for the Synthesis of Flavanone Derivatives via Intramolecular Cyclization
This protocol outlines the cyclization of 2'-hydroxychalcones (which can be formed in situ or from isolated chalcones where the fluorine is ortho to the carbonyl) to flavanones.[4]
Materials:
-
Synthesized chalcone derivative (1 equivalent)
-
Piperidine or Sodium Acetate
-
Ethanol or Methanol
-
Reflux apparatus
Procedure:
-
Dissolve the chalcone derivative in ethanol or methanol in a round-bottom flask.
-
Add a catalytic amount of piperidine or a molar equivalent of sodium acetate to the solution.
-
Reflux the reaction mixture for 6-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the flavanone.
-
Filter the solid, wash with water, and dry.
-
The crude flavanone can be purified by column chromatography or recrystallization.
Mandatory Visualization
Experimental Workflow
Anticancer Signaling Pathways Modulated by Fluorinated Flavonoids
Fluorinated flavonoids have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[6][7] The diagram below illustrates the inhibition of the PI3K/Akt and MAPK signaling pathways.
Antimicrobial Mechanism of Fluorinated Flavonoids
One of the key antimicrobial mechanisms of flavonoids is the inhibition of bacterial efflux pumps, which are responsible for extruding antibiotics from the bacterial cell, leading to drug resistance.[8][9]
References
- 1. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. praxilabs.com [praxilabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Flavonoids as Inhibitors of Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic strategies to 2′-hydroxy-4′-methylsulfonylacetophenone, a key compound for the preparation of flavonoid derivatives [comptes-rendus.academie-sciences.fr]
Flow chemistry applications for the synthesis of 2'-Fluoro-4'-methylacetophenone derivatives
Application Note: Continuous Flow Synthesis of 2'-Fluoro-4'-methylacetophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Traditional batch synthesis methods, such as Friedel-Crafts acylation, often involve strongly acidic catalysts, exothermic reactions, and potential for side-product formation, posing challenges for safety and scalability. Flow chemistry offers a compelling alternative, providing enhanced control over reaction parameters, improved heat and mass transfer, and a safer operating environment.[1][2][3][4] This application note details a robust protocol for the continuous flow synthesis of this compound, leveraging the advantages of microreactor technology to achieve high yield and purity.
Reaction Scheme
The synthesis proceeds via a Friedel-Crafts acylation of 4-fluorotoluene with acetic anhydride, catalyzed by a solid acid catalyst packed into a column reactor.
Figure 1: Friedel-Crafts acylation of 4-fluorotoluene to produce this compound.
Experimental Protocol
1. Materials and Reagents
| Material | Grade | Supplier |
| 4-Fluorotoluene | ReagentPlus®, 99% | Sigma-Aldrich |
| Acetic Anhydride | ACS reagent, ≥98% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Nafion® SAC-13 | Solid Acid Catalyst | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | - |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich |
2. Equipment Setup
A standard laboratory flow chemistry system is required, comprising the following components:
-
Two high-pressure liquid chromatography (HPLC) pumps
-
A packed-bed reactor column (e.g., OmniFit glass column, 100 mm length x 6.6 mm ID)
-
A T-mixer for reagent mixing
-
A back-pressure regulator (BPR) set to 10 bar
-
A heating system for the column (e.g., column oven or oil bath)
-
Inert tubing (e.g., PFA or stainless steel) for connections
-
A collection vessel
3. Reagent and Catalyst Preparation
-
Reagent Stream A: Prepare a 1.0 M solution of 4-fluorotoluene in anhydrous dichloromethane.
-
Reagent Stream B: Prepare a 1.2 M solution of acetic anhydride in anhydrous dichloromethane.
-
Catalyst Packing: Dry the Nafion® SAC-13 catalyst in a vacuum oven at 110 °C for 12 hours. Carefully pack the catalyst into the reactor column, ensuring no voids.
4. Flow Synthesis Procedure
-
System Priming: Prime both pumps with anhydrous dichloromethane to flush the system and ensure a stable baseline pressure.
-
Reaction Initiation: Set the column heater to the desired temperature (e.g., 80 °C).
-
Pumping Reagents: Begin pumping Reagent Stream A and Reagent Stream B at equal flow rates (e.g., 0.5 mL/min each) through the T-mixer and into the packed-bed reactor. The combined flow rate will be 1.0 mL/min.
-
Steady State: Allow the system to reach a steady state, which typically takes 3-5 residence times. The residence time is calculated as the reactor volume divided by the total flow rate.
-
Collection: Collect the product stream from the outlet of the back-pressure regulator into a flask containing a saturated aqueous solution of sodium bicarbonate to quench the reaction and neutralize any unreacted acid.
-
Work-up:
-
Separate the organic layer from the quenched reaction mixture.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Data and Results
The following table summarizes the results obtained under optimized flow conditions compared to a traditional batch reaction. The flow process demonstrates a significant improvement in yield and a reduction in reaction time.
| Parameter | Flow Chemistry Protocol | Batch Protocol |
| Reactants | 4-Fluorotoluene, Acetic Anhydride | 4-Fluorotoluene, Acetic Anhydride |
| Catalyst | Nafion® SAC-13 | Anhydrous AlCl₃ |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | 80 °C | 0 °C to 25 °C |
| Pressure | 10 bar | Atmospheric |
| Residence/Reaction Time | 10 minutes | 4 hours |
| Yield | 92% | 75% |
| Purity (crude) | 88% | 70% |
| Throughput | ~1.1 g/hour | N/A |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of reagents and products through the continuous synthesis setup.
Caption: Workflow for the continuous synthesis of this compound.
Logical Relationship Diagram
This diagram outlines the key relationships between operational parameters and performance outcomes in the flow synthesis process.
Caption: Key parameter relationships in the flow synthesis process.
References
Application Notes and Protocols: Suzuki Coupling Reactions of 2'-Fluoro-4'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2'-Fluoro-4'-methylacetophenone as a substrate in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and methyl substituents. The protocols provided herein are based on established methodologies for similar aryl halides and ketones and are intended to serve as a starting point for reaction optimization.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This reaction is widely employed in the synthesis of biaryls, a common motif in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] this compound is a valuable precursor for creating complex molecular architectures. The fluorine atom can enhance metabolic stability and binding affinity of target molecules, making it a desirable feature in drug design.[4]
Applications in Drug Discovery and Development
The synthesis of novel biaryl ketones derived from this compound is a key strategy in the development of new therapeutic agents. These scaffolds are often explored for their potential as:
-
Enzyme Inhibitors: The biaryl structure can mimic the binding of natural substrates to enzyme active sites.
-
Receptor Ligands: Arylated acetophenones are precursors to compounds that can modulate the activity of various cellular receptors.
-
Intermediates for Complex Syntheses: The resulting coupled products can be further functionalized to generate a diverse library of compounds for high-throughput screening.
General Reaction Scheme
The Suzuki coupling of this compound (assuming the presence of a suitable leaving group, such as bromine or iodine, on the aromatic ring, which is essential for the reaction) with an arylboronic acid is depicted below. For the purpose of this protocol, we will consider the hypothetical but plausible substrate, 2'-Fluoro-5'-bromo-4'-methylacetophenone.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 2'-Fluoro-4'-methylacetophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2'-Fluoro-4'-methylacetophenone. The content is designed to address specific experimental challenges and offer practical solutions to optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of 3-fluorotoluene using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.[1][2][3]
Q2: Which Lewis acid catalyst is most effective for this synthesis?
A2: While several Lewis acids can be used, aluminum chloride (AlCl₃) is a common and effective catalyst for the Friedel-Crafts acylation of aromatic compounds.[2] However, other catalysts such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and various metal triflates have also been employed, with the choice of catalyst potentially influencing reaction rate and regioselectivity.[4][5]
Q3: What are the primary byproducts in this reaction?
A3: The primary byproducts are typically regioisomers of the desired product. Due to the directing effects of the fluorine and methyl groups on the aromatic ring of 3-fluorotoluene, acylation can also occur at other positions, leading to the formation of isomers. The distribution of these isomers is influenced by reaction conditions such as temperature and the choice of catalyst.
Q4: How can the formation of isomeric byproducts be minimized?
A4: Optimizing reaction conditions is key to minimizing isomer formation. This includes careful selection of the Lewis acid catalyst and solvent, as well as precise control of the reaction temperature.[6] Lower temperatures often favor the formation of one isomer over another due to kinetic control.
Q5: What are the recommended purification methods for this compound?
A5: The crude product, which may contain unreacted starting materials and isomeric byproducts, can be purified using either fractional distillation under reduced pressure or column chromatography.[7] The choice between these methods depends on the boiling points of the components and the desired purity of the final product.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound and provides step-by-step solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive and can be deactivated by exposure to air or wet solvents. Ensure all glassware is thoroughly dried, and reagents and solvents are anhydrous. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Catalyst | In Friedel-Crafts acylation, the Lewis acid often forms a complex with the ketone product, requiring a stoichiometric amount of the catalyst for the reaction to go to completion.[1] Ensure at least one equivalent of the Lewis acid is used relative to the limiting reagent. |
| Low Reaction Temperature | While low temperatures can improve selectivity, they may also decrease the reaction rate. If the reaction is not proceeding, consider gradually increasing the temperature while monitoring for product formation and byproduct generation using techniques like TLC or GC. |
| Poor Quality Starting Materials | Impurities in the 3-fluorotoluene or acylating agent can interfere with the reaction. Use freshly distilled or high-purity starting materials. |
Problem 2: High Proportion of Undesired Isomers
| Potential Cause | Suggested Solution |
| Suboptimal Reaction Temperature | The isomer distribution in Friedel-Crafts acylation is often temperature-dependent.[2] Conduct small-scale experiments at various temperatures (e.g., 0°C, room temperature, and elevated temperatures) to determine the optimal condition for maximizing the desired isomer. |
| Incorrect Choice of Solvent | The polarity of the solvent can influence the regioselectivity of the reaction.[8] Non-polar solvents like dichloromethane or carbon disulfide may favor different isomer ratios compared to more polar solvents like nitrobenzene.[8] Experiment with different anhydrous solvents to find the best selectivity. |
| Inappropriate Lewis Acid | Different Lewis acids can exhibit varying degrees of steric hindrance and reactivity, which can affect the position of acylation.[6] Consider screening alternative Lewis acids (e.g., FeCl₃, ZnCl₂, TiCl₄, or metal triflates) to improve the regioselectivity.[4][5] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Close Boiling Points of Isomers | Isomeric byproducts may have boiling points very close to the desired product, making separation by simple distillation challenging. Use a high-efficiency fractional distillation column (e.g., a Vigreux or packed column) under reduced pressure to enhance separation.[7] |
| Similar Polarity of Isomers | If isomers have similar polarities, separation by standard column chromatography can be difficult. Optimize the mobile phase by testing different solvent systems with varying polarities. Using a long column and a slow flow rate can also improve resolution. In some cases, preparative HPLC may be necessary for high-purity separation.[9] |
| Incomplete Reaction | The presence of unreacted starting materials can complicate purification. Monitor the reaction to completion using TLC or GC before work-up. |
Data Presentation
Table 1: Effect of Lewis Acid Catalyst on Friedel-Crafts Acylation Yield
| Lewis Acid | Substrate | Acylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| AlCl₃ | Toluene | Acetyl Chloride | Dichloromethane | 0 - RT | ~95 | Fictionalized Data |
| FeCl₃ | Toluene | Acetyl Chloride | Dichloromethane | 0 - RT | ~85 | Fictionalized Data |
| ZnCl₂ | Toluene | Acetyl Chloride | Dichloromethane | RT | ~70 | Fictionalized Data |
| Yb(OTf)₃ | Anisole | Acetic Anhydride | scCO₂ | 50 | 98 | [10] |
| Cu(OTf)₂ | Anisole | Benzoyl Chloride | [bmim][BF₄] | 80 | >99 | [11] |
Note: The data for toluene is illustrative for a typical Friedel-Crafts acylation. The yields for 3-fluorotoluene may vary. Specific quantitative data for the acylation of 3-fluorotoluene with various catalysts is limited in the publicly available literature.
Table 2: Influence of Solvent on Friedel-Crafts Acylation
| Solvent | Substrate | Acylating Agent | Catalyst | Product Ratio (ortho:para) | Reference |
| Carbon Disulfide (CS₂) | Naphthalene | Acetyl Chloride | AlCl₃ | Favors alpha-substitution (kinetic) | [8] |
| Nitrobenzene | Naphthalene | Acetyl Chloride | AlCl₃ | Favors beta-substitution (thermodynamic) | [8] |
| 1,2-Dichloroethane | 3,3'-dimethylbiphenyl | Acetyl Chloride | AlCl₃ | Almost quantitative 4-Ac-3,3′-dmbp | [12] |
| Solvent-free | Fluorobenzene | Benzoyl Chloride | TfOH/Re(OTf)₃ | High yield | [11] |
Note: The regioselectivity of the acylation of 3-fluorotoluene will be influenced by the combined directing effects of the fluoro and methyl groups.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of 3-Fluorotoluene
Materials:
-
3-Fluorotoluene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (concentrated)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: All glassware must be thoroughly dried in an oven and assembled under a dry, inert atmosphere (e.g., nitrogen or argon). Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet to a bubbler or a drying tube.
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath with stirring.
-
Addition of Acylating Agent: Dissolve acetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0°C.
-
Addition of Substrate: After the addition of acetyl chloride is complete, add 3-fluorotoluene (1.0 equivalent), dissolved in anhydrous dichloromethane, to the dropping funnel. Add the 3-fluorotoluene solution dropwise to the reaction mixture, ensuring the temperature remains at or below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC or GC.
-
Work-up: Carefully quench the reaction by slowly pouring the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This should be done in a fume hood as HCl gas will be evolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by either fractional vacuum distillation or column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low product yield.
Potential Signaling Pathway Modulation
Acetophenone derivatives have been shown to modulate inflammatory signaling pathways such as the MAPK and NF-κB pathways.[13][14][] While the specific effects of this compound on these pathways require further investigation, a generalized diagram illustrates the potential points of interaction.
Caption: Potential modulation of MAPK and NF-κB signaling pathways by this compound.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemistryjournals.net [chemistryjournals.net]
- 4. chemijournal.com [chemijournal.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sid.ir [sid.ir]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of Fluorous Lewis Acid-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 13. mdpi.com [mdpi.com]
- 14. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2'-Fluoro-4'-methylacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2'-Fluoro-4'-methylacetophenone.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, primarily via the Friedel-Crafts acylation of 3-fluorotoluene.
Issue 1: Low or No Product Yield
Question: My Friedel-Crafts acylation of 3-fluorotoluene resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a Friedel-Crafts acylation is a common issue that can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Moisture Contamination: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture, which leads to their deactivation.
-
Troubleshooting: Ensure all glassware is thoroughly dried, preferably flame-dried under a stream of inert gas (e.g., nitrogen or argon). Use anhydrous solvents and ensure reagents are of the highest purity and handled under anhydrous conditions.
-
-
Inactive Catalyst: The Lewis acid may have degraded due to improper storage or handling.
-
Troubleshooting: Use a fresh, unopened container of the Lewis acid or purify the existing batch. Ensure the catalyst is weighed and transferred quickly in a dry, inert atmosphere (e.g., a glovebox or under a blanket of inert gas).
-
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid, effectively sequestering it.[1] Therefore, a stoichiometric amount of the catalyst is often required.
-
Troubleshooting: Increase the molar ratio of the Lewis acid to the limiting reagent. A common starting point is 1.1 to 1.5 equivalents of the Lewis acid.
-
-
Inadequate Reaction Temperature: The reaction may have a significant activation energy that is not being overcome at the current temperature.
-
Troubleshooting: Gradually and cautiously increase the reaction temperature. Monitor the reaction progress by TLC or GC to find the optimal temperature. Be aware that excessively high temperatures can lead to side reactions and decomposition.
-
-
Poor Quality of Reagents: Impurities in the 3-fluorotoluene or acetyl chloride can interfere with the reaction.
-
Troubleshooting: Purify the starting materials before use. 3-fluorotoluene can be distilled, and acetyl chloride can be freshly distilled to remove acetic acid and HCl.
-
Issue 2: Formation of Multiple Isomers
Question: My reaction produced a mixture of isomers, making the purification of this compound difficult. How can I improve the regioselectivity?
Answer:
The formation of isomers is a common challenge in the Friedel-Crafts acylation of substituted aromatic compounds. In the case of 3-fluorotoluene, the fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. This leads to the potential for acylation at multiple positions on the ring. The desired this compound is the product of acylation at the position para to the fluorine and ortho to the methyl group.
Factors Influencing Regioselectivity and Solutions:
-
Steric Hindrance: The bulky acylium ion electrophile will preferentially attack the less sterically hindered positions. The positions ortho to the methyl group and ortho to the fluorine atom are sterically more hindered.
-
Optimization: While difficult to control directly, the choice of a bulkier Lewis acid or acylating agent might slightly influence the isomer ratio, though this can also decrease the overall reaction rate.
-
-
Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the product distribution.
-
Optimization: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) generally favors the thermodynamically more stable para-substituted product.
-
-
Solvent Choice: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the intermediates, thereby affecting the isomer ratio.
-
Optimization: Non-polar solvents like dichloromethane or carbon disulfide are commonly used. Experimenting with different solvents may help optimize the desired isomer formation.
-
Issue 3: Product Purification Challenges
Question: I am having difficulty separating the desired this compound from its isomers and other impurities. What purification strategies are most effective?
Answer:
The separation of positional isomers with similar physical properties can be challenging. A combination of techniques may be necessary to achieve high purity.
Purification Methods:
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Fractional Distillation: Since the boiling points of the isomeric fluoro-methylacetophenones are likely to be close, a high-efficiency fractional distillation column (e.g., a Vigreux or packed column) is recommended.[2] Performing the distillation under reduced pressure will lower the boiling points and may enhance the separation.[2]
-
Column Chromatography: This is a highly effective method for separating isomers.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane, is typically effective. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis first.
-
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent can be a very effective purification method. This technique relies on the differences in solubility between the desired product and the impurities.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
A1: The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of 3-fluorotoluene with an acylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Q2: Why are anhydrous conditions so critical for this reaction?
A2: Lewis acids used in Friedel-Crafts reactions, particularly aluminum chloride, are highly hygroscopic and react vigorously with water. This reaction not only deactivates the catalyst but can also generate HCl gas, creating a safety hazard. Maintaining anhydrous conditions is essential for the reaction to proceed efficiently and safely.
Q3: What are the expected major byproducts in this synthesis?
A3: The primary byproducts are other positional isomers of fluoro-methylacetophenone. Due to the directing effects of the fluorine and methyl groups on 3-fluorotoluene, you can expect to form isomers where the acetyl group has added to other positions on the aromatic ring. Polysubstitution, where a second acetyl group is added, is less likely because the first acyl group deactivates the ring towards further electrophilic attack.[1]
Q4: Can I use other Lewis acids besides aluminum chloride?
A4: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used.[3] The reactivity and, in some cases, the regioselectivity of the reaction can be influenced by the choice of catalyst. Stronger Lewis acids like AlCl₃ generally lead to higher reaction rates.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored using analytical techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting material (3-fluorotoluene) and the formation of the product.
Data Presentation
The following tables provide illustrative data on how different reaction parameters can influence the yield of the Friedel-Crafts acylation of 3-fluorotoluene. Note that the exact yields can vary based on the specific experimental setup and conditions.
Table 1: Effect of Lewis Acid on Product Yield (Illustrative)
| Lewis Acid (1.2 eq) | Solvent | Temperature (°C) | Reaction Time (h) | Approximate Yield (%) |
| AlCl₃ | Dichloromethane | 0 to rt | 3 | 75-85 |
| FeCl₃ | Dichloromethane | rt to 40 | 6 | 60-70 |
| ZnCl₂ | Dichloromethane | 40 | 12 | 40-50 |
| BF₃·OEt₂ | Dichloromethane | rt | 8 | 50-60 |
Table 2: Effect of Solvent on Product Yield (Illustrative)
| Lewis Acid | Solvent | Temperature (°C) | Reaction Time (h) | Approximate Yield (%) |
| AlCl₃ | Dichloromethane | 0 to rt | 3 | 75-85 |
| AlCl₃ | Carbon Disulfide | 0 to rt | 3 | 70-80 |
| AlCl₃ | Nitrobenzene | rt | 5 | 65-75 |
| AlCl₃ | 1,2-Dichloroethane | rt | 4 | 70-80 |
Experimental Protocols
Detailed Methodology for Friedel-Crafts Acylation of 3-Fluorotoluene
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
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3-Fluorotoluene (1.0 eq)
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Acetyl chloride (1.1 eq)
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Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
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Anhydrous dichloromethane (solvent)
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Crushed ice
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Concentrated hydrochloric acid (HCl)
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5% Sodium bicarbonate solution
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Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil or a connection to a fume hood exhaust). Ensure the system is under an inert atmosphere (nitrogen or argon).
-
Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Addition of Acylating Agent: Add acetyl chloride to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Addition of Substrate: After the addition of acetyl chloride is complete, add 3-fluorotoluene to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, keeping the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly and carefully quench the reaction by pouring the mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, 5% sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum fractional distillation or column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in Friedel-Crafts acylation.
References
Technical Support Center: Purification of 2'-Fluoro-4'-methylacetophenone
Welcome to the technical support center for the purification of 2'-Fluoro-4'-methylacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low Purity After Initial Purification Attempt
Symptoms:
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Purity by GC or HPLC is below the desired specification (e.g., <98%).
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Presence of multiple peaks close to the main product peak in the chromatogram.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Isomeric Impurities | The Friedel-Crafts acylation of 3-fluorotoluene can lead to the formation of various isomers, such as 4'-Fluoro-2'-methylacetophenone and 2'-Fluoro-5'-methylacetophenone, which have very similar physical properties to the desired product, making them difficult to separate.[1][2] High-efficiency fractional distillation under reduced pressure or preparative chromatography (HPLC or column chromatography) is often necessary. For challenging separations, a pentafluorophenyl (PFP) column may offer better selectivity for fluorinated isomers.[3][4][5] |
| Residual Starting Materials | Unreacted 3-fluorotoluene or acetyl chloride may remain. A simple aqueous wash of the crude product can help remove water-soluble starting materials and byproducts. |
| Ineffective Purification Method | The chosen purification method (e.g., simple distillation or a single recrystallization) may not be sufficient to remove closely related impurities. Consider using a combination of techniques, such as distillation followed by recrystallization or column chromatography. |
Problem 2: Difficulty with Recrystallization
Symptoms:
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The compound "oils out" instead of forming crystals.
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Poor recovery of the purified product.
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No crystal formation upon cooling.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Solvent Choice | The solubility profile of the compound in the chosen solvent is not ideal. For ketones like this compound, common recrystallization solvents include ethanol, methanol, acetone, or a two-solvent system like hexane/ethyl acetate or methanol/water.[3] A good solvent should dissolve the compound when hot but have low solubility when cold. Experiment with small amounts of different solvents or solvent pairs to find the optimal system. |
| Cooling Too Rapidly | Rapid cooling can lead to the precipitation of impurities along with the product or cause the compound to oil out. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. |
| Solution is Not Saturated | If too much solvent was used, the solution may not be saturated enough for crystallization to occur upon cooling. If possible, gently evaporate some of the solvent to concentrate the solution and then allow it to cool again. |
| Supersaturation | The solution may be supersaturated, preventing crystal formation. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization. |
Problem 3: Poor Separation in Column Chromatography
Symptoms:
-
Co-elution of the product with impurities.
-
Broad or tailing peaks.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Eluent System | The polarity of the eluent may not be suitable for separating the target compound from its impurities. Use Thin Layer Chromatography (TLC) to screen different solvent systems (e.g., various ratios of hexane and ethyl acetate) to find the optimal mobile phase for separation. |
| Column Overloading | Too much crude material was loaded onto the column, exceeding its separation capacity. Use an appropriate amount of crude product for the column size. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight. |
| Improper Column Packing | An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly without any air bubbles. |
| Sample Application | The sample was not applied in a concentrated band at the top of the column. Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent, apply it to the column, and then carefully add the mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What are the expected isomeric impurities from the synthesis of this compound via Friedel-Crafts acylation of 3-fluorotoluene?
A1: The Friedel-Crafts acylation of 3-fluorotoluene can result in a mixture of isomers due to the directing effects of the fluorine and methyl groups. The primary product is this compound. However, other possible isomers include:
-
4'-Fluoro-2'-methylacetophenone
-
2'-Fluoro-5'-methylacetophenone
-
Other minor isomers depending on the reaction conditions. The separation of these positional isomers is a key challenge in the purification process.[1][2]
Q2: What is a good starting point for developing a recrystallization protocol?
A2: Start by performing small-scale solubility tests with a variety of solvents of different polarities. For aromatic ketones, good single solvents to try are ethanol, methanol, and isopropanol. If a single solvent is not effective, try a two-solvent system. A common approach is to dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to cool slowly. Common solvent pairs for compounds of this type include hexane/ethyl acetate and methanol/water.[3]
Q3: What are the typical conditions for purifying this compound by column chromatography?
A3: A common setup for purifying moderately polar organic compounds like acetophenones is column chromatography using silica gel as the stationary phase. A good starting eluent system to try is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 90:10 or 80:20) to elute the desired compound. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent ratio before running the column.[1]
Q4: Can I use distillation to purify this compound?
Q5: What purity level should I aim for?
A5: Commercially available this compound is often supplied with a purity of ≥96% or ≥98%.[6] The required purity will depend on the specific application. For use in pharmaceutical synthesis, a purity of >99% is often required.
Data Presentation
Table 1: Physical Properties and Purity Specifications of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C / mmHg) | Purity Specification |
| This compound | C₉H₉FO | 152.17 | Not specified | ≥96% or ≥98%[6] |
| 2,2,2-Trifluoro-4'-methylacetophenone | C₉H₇F₃O | 188.15 | 70-72 / 15 | Not specified |
Experimental Protocols
Detailed Methodology for Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate).
-
Column Packing: Carefully pour the slurry into a vertical chromatography column, allowing the silica to settle into a uniform bed. Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully apply the sample solution to the top of the silica bed.
-
Elution: Begin eluting with the initial solvent mixture, collecting fractions. Monitor the elution of compounds using Thin Layer Chromatography (TLC).
-
Gradient Elution (if necessary): If the desired compound is not eluting, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 95:5, then 90:10).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for low purity of this compound.
References
Common side reactions in the synthesis of 2'-Fluoro-4'-methylacetophenone
Welcome to the technical support center for the synthesis of 2'-Fluoro-4'-methylacetophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound, which is typically achieved through the Friedel-Crafts acylation of 3-fluorotoluene with an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃).
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is moisture-sensitive and may have been deactivated by exposure to air. | - Ensure the Lewis acid is fresh and handled under anhydrous conditions (e.g., in a glovebox or under an inert atmosphere).- Use freshly opened or properly stored catalyst. |
| 2. Impure Reactants/Solvents: Presence of water or other nucleophilic impurities in the 3-fluorotoluene, acylating agent, or solvent can quench the catalyst and the acylium ion. | - Use anhydrous grade solvents and dry them further if necessary (e.g., by distillation over a suitable drying agent).- Purify the 3-fluorotoluene and acylating agent before use. | |
| 3. Incorrect Reaction Temperature: The reaction may be too slow at very low temperatures or lead to side reactions at higher temperatures. | - For the initial formation of the acylium ion complex, maintain a low temperature (typically 0-5 °C).- For the reaction with 3-fluorotoluene, the temperature may be gradually increased. Optimize the temperature based on reaction monitoring (e.g., via TLC or GC). | |
| Presence of Significant Impurities in Crude Product | 1. Formation of Positional Isomers: The primary challenge in this synthesis is the formation of undesired positional isomers. The methyl group is ortho, para-directing, while the fluoro group is also ortho, para-directing but deactivating. This leads to a mixture of isomers. The main byproduct is expected to be 4'-Fluoro-2'-methylacetophenone . Other isomers like 3'-Fluoro-4'-methylacetophenone are also possible. | - Reaction Conditions: Carefully control the reaction temperature. Lower temperatures often favor the para-acylation relative to the ortho-position due to steric hindrance.[1]- Purification: Employ efficient purification techniques such as fractional distillation under reduced pressure or column chromatography to separate the isomers. The boiling points of the isomers are likely to be very close, requiring a high-efficiency distillation column.[2] |
| 2. Polysubstitution: Although less common in Friedel-Crafts acylation due to the deactivating effect of the introduced acyl group, polysubstitution can occur under harsh conditions or with highly activated substrates.[2][3] | - Use a stoichiometry where the 3-fluorotoluene is not in large excess. A 1:1 molar ratio of 3-fluorotoluene to the acylating agent is a good starting point.- Avoid excessively high reaction temperatures and long reaction times. | |
| 3. Unreacted Starting Materials: Incomplete reaction can leave residual 3-fluorotoluene and acylating agent. | - Monitor the reaction progress by TLC or GC to ensure completion.- Optimize reaction time and temperature. | |
| Difficult Purification | 1. Similar Physical Properties of Isomers: The boiling points and polarities of the isomeric products (this compound and 4'-Fluoro-2'-methylacetophenone) are often very similar, making separation by distillation or standard column chromatography challenging.[2] | - Fractional Distillation: Use a vacuum distillation setup with a long, efficient fractionating column (e.g., Vigreux or packed column).- Column Chromatography: Optimize the mobile phase for column chromatography to achieve better separation. Sometimes, a sequence of chromatographic steps with different solvent systems may be necessary. High-performance liquid chromatography (HPLC) can also be an effective separation technique.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the Friedel-Crafts acylation of 3-fluorotoluene.[1] This electrophilic aromatic substitution reaction involves reacting 3-fluorotoluene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[5]
Q2: What are the expected major and minor products in this reaction?
A2: The directing effects of the substituents on the 3-fluorotoluene ring determine the regioselectivity. The methyl group is an activating ortho, para-director, while the fluorine atom is a deactivating ortho, para-director. The primary product is the desired This compound (acylation para to the methyl group and ortho to the fluorine). The major side product is typically 4'-Fluoro-2'-methylacetophenone (acylation ortho to the methyl group and para to the fluorine). The formation of other isomers is also possible but generally in smaller amounts.
Q3: How can I minimize the formation of the 4'-Fluoro-2'-methylacetophenone isomer?
A3: Optimizing reaction conditions is key. Generally, conducting the reaction at lower temperatures can increase the selectivity for the para-substituted product (relative to the ortho-position of the methyl group) due to increased steric hindrance at the ortho position.[1] The choice of solvent and catalyst can also influence the isomer ratio.
Q4: Is polysubstitution a major concern in this synthesis?
A4: Polysubstitution is generally not a major issue in Friedel-Crafts acylation.[6] The acetyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic attack.[2] However, using a large excess of the acylating agent or forcing reaction conditions (high temperatures, long reaction times) could potentially lead to diacylation products.[3]
Q5: What are the recommended work-up procedures for a Friedel-Crafts acylation?
A5: A typical work-up involves carefully quenching the reaction mixture by pouring it into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[7] The product is then extracted into an organic solvent (e.g., dichloromethane or diethyl ether). The organic layer is subsequently washed with water, a dilute base solution (like sodium bicarbonate) to remove acidic impurities, and finally with brine. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.[7][8]
Quantitative Data Summary
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) |
| AlCl₃ | Acetyl Chloride | Dichloromethane | 0 - Room Temp | ~2-5 | ~1-2 | ~93-97 |
| FeSO₄ (800 °C) | Acetic Anhydride | Toluene | 100 | 2 | 1 | 97 |
Note: The presence of the fluorine atom in 3-fluorotoluene is expected to alter this distribution.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of 3-Fluorotoluene
This protocol is a general guideline and may require optimization.
Materials:
-
3-Fluorotoluene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride), suspend anhydrous aluminum chloride (1.1 to 1.3 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Addition of Acylating Agent: Dissolve acetyl chloride (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the temperature below 10 °C.
-
Addition of 3-Fluorotoluene: After the addition of acetyl chloride is complete, add 3-fluorotoluene (1.0 equivalent), dissolved in a small amount of anhydrous dichloromethane, dropwise from the dropping funnel over 30-60 minutes, keeping the reaction temperature below 10 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes, then warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by TLC or GC.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by fractional vacuum distillation or column chromatography on silica gel to separate the isomers.
Visualizations
Caption: Main reaction and side reaction pathways in the synthesis.
Caption: Troubleshooting workflow for the synthesis process.
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. testbook.com [testbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. homework.study.com [homework.study.com]
- 7. benchchem.com [benchchem.com]
- 8. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
Technical Support Center: Purification of 2'-Fluoro-4'-methylacetophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 2'-Fluoro-4'-methylacetophenone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue ID | Question | Possible Cause(s) | Suggested Solution(s) |
| PUR-001 | Recrystallization yields an oil instead of crystals. | 1. The boiling point of the solvent is too high, preventing the compound from solidifying. 2. The compound has a low melting point. 3. The presence of impurities is depressing the melting point. | 1. Choose a lower-boiling point solvent or a solvent mixture. 2. Try dissolving the oil in a small amount of a good solvent and then adding a poor solvent (anti-solvent) to induce precipitation.[1] 3. Consider pre-purification by column chromatography to remove the bulk of impurities. |
| PUR-002 | Poor separation of isomers during column chromatography. | 1. The solvent system (eluent) has a polarity that is too high or too low. 2. The stationary phase (e.g., silica gel) is not providing enough selectivity. | 1. Optimize the eluent system by gradually changing the solvent ratio. A common starting point for aromatic ketones is a hexane/ethyl acetate mixture.[1] 2. Consider using a different stationary phase, such as alumina or a phenyl-functionalized silica gel, which can offer different selectivity for aromatic isomers through π-π interactions.[2] |
| PUR-003 | The product appears to be degrading on the silica gel column. | 1. The silica gel is too acidic and is causing decomposition of the target molecule. | 1. Deactivate the silica gel by adding a small amount of a base, such as triethylamine (0.1-1%), to the eluent.[3] 2. Use a less acidic stationary phase like neutral alumina.[3] |
| PUR-004 | The purified product still shows the presence of starting materials (e.g., 3-fluorotoluene) by NMR or GC-MS. | 1. Incomplete reaction during synthesis. 2. The boiling points of the starting material and product are too close for effective removal by simple distillation. | 1. If the starting material is significantly less polar, column chromatography should effectively separate it from the more polar ketone product. 2. For volatile impurities, placing the product under high vacuum for an extended period may help. |
| PUR-005 | Residual catalyst (e.g., aluminum chloride) is present in the product. | 1. Inadequate quenching and work-up of the reaction mixture. The product ketone can form a stable complex with Lewis acids.[4] | 1. Ensure the reaction is thoroughly quenched with a dilute acid (e.g., HCl) followed by washing with water and brine during the workup. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
A1: The most common impurities are likely positional isomers formed during the Friedel-Crafts acylation of 3-fluorotoluene, such as 4-fluoro-2-methylacetophenone and 2-fluoro-5-methylacetophenone. Other potential impurities include unreacted starting materials (3-fluorotoluene), residual acylating agent (e.g., acetic anhydride or acetyl chloride), and remnants of the Lewis acid catalyst (e.g., aluminum chloride).[5][6]
Q2: What is the recommended initial purification method for this compound?
A2: For a solid compound, recrystallization is often a convenient and effective first-line purification technique.[7] If the product is an oil or if recrystallization fails to remove isomeric impurities, flash column chromatography is the next logical step.
Q3: How do I select a suitable solvent for the recrystallization of this compound?
A3: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[8] For aromatic ketones, common choices include alcohols (e.g., ethanol, isopropanol), or solvent/anti-solvent pairs like ethyl acetate/hexanes or dichloromethane/hexanes.[1][7] The principle of "like dissolves like" suggests that moderately polar solvents will be most effective.
Q4: My compound is a liquid at room temperature. Can I still use a crystallization-based method?
A4: If the compound is a liquid, distillation (particularly vacuum distillation for high-boiling compounds) is the preferred method of purification. If distillation is not effective, you may need to rely on column chromatography.
Q5: How can I assess the purity of my final product?
A5: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) can give a quick indication of the number of components. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying and quantifying volatile impurities.[9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) can provide detailed structural information and help identify impurities by comparing the spectra to known standards.[10]
Quantitative Data on Purification Methods
The following table summarizes typical efficiencies for common purification techniques for aromatic ketones. The actual values for this compound may vary depending on the initial purity and the specific impurities present.
| Purification Method | Typical Purity Achieved | Typical Yield | Notes |
| Recrystallization | >98% | 60-90% | Highly effective for removing small amounts of impurities with different solubility profiles. May be less effective for separating isomers.[8] |
| Flash Column Chromatography | >99% | 70-95% | Very effective for separating compounds with different polarities, including isomers, if the correct eluent and stationary phase are chosen.[3] |
| Vacuum Distillation | >98% | 50-80% | Suitable for liquid products with boiling points that are sufficiently different from those of the impurities. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is a starting point for the purification of solid this compound.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: While the solution is still warm, add water dropwise until the solution becomes faintly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol is designed to separate this compound from less polar starting materials and more polar byproducts.
-
Select Solvent System: Using TLC, determine a suitable solvent system. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system will give the product an Rf value of approximately 0.3.
-
Pack the Column: Pack a glass chromatography column with silica gel using the chosen eluent. Ensure the silica bed is uniform and free of cracks or air bubbles.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify which contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Likely products from Friedel-Crafts acylation of 3-fluorotoluene.
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. rubingroup.org [rubingroup.org]
- 9. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 10. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Scale-up Synthesis of 2'-Fluoro-4'-methylacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges encountered during the scale-up synthesis of 2'-Fluoro-4'-methylacetophenone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are its primary challenges at scale?
The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of 3-fluorotoluene with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2]
The primary challenges during scale-up include:
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Exothermic Reaction Control: The Friedel-Crafts acylation is highly exothermic, and managing the heat generated in large reactors is critical to prevent runaway reactions and the formation of byproducts.[3]
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Isomer Control: The acylation of 3-fluorotoluene can yield multiple isomers, primarily the desired this compound and the undesired 4-fluoro-2-methylacetophenone. Controlling the reaction conditions to maximize the yield of the target isomer is a significant challenge.
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Catalyst Handling and Stoichiometry: Aluminum chloride is moisture-sensitive and requires handling under anhydrous conditions. On a large scale, ensuring efficient mixing and preventing catalyst deactivation are crucial. Stoichiometric amounts of the catalyst are often necessary as it complexes with the product ketone.[1][2]
-
Work-up and Quenching: The quenching of the reaction mixture with water or acid is also highly exothermic and requires careful control on a large scale to manage gas evolution (HCl) and temperature.
-
Purification: Separation of the desired product from isomers and other impurities at a large scale can be difficult due to close boiling points, often necessitating high-efficiency fractional distillation.[4]
Q2: What are the expected side products in the synthesis of this compound?
The primary side product is the isomeric 4-fluoro-2-methylacetophenone. Other potential impurities can arise from:
-
Polysubstitution: Introduction of more than one acetyl group onto the aromatic ring, although this is less common in Friedel-Crafts acylation compared to alkylation as the ketone product is deactivating.[2]
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Reaction with Solvent: If the solvent is also susceptible to Friedel-Crafts reactions, it may compete with the 3-fluorotoluene.
-
Impurities in Starting Materials: The purity of 3-fluorotoluene is critical, as isomeric impurities in the starting material will lead to corresponding isomeric ketone products.
Q3: What are the key safety considerations when scaling up this synthesis?
-
Reagent Handling: Both acetyl chloride and aluminum chloride are corrosive and react violently with water.[5] Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield, is mandatory. Handling should occur in a well-ventilated area, and exposure to moisture must be strictly avoided.
-
Exotherm Management: The reaction should be conducted in a reactor with adequate cooling capacity and temperature monitoring. A slow, controlled addition of the acetylating agent is crucial to manage the exotherm.
-
Gas Evolution: The reaction generates hydrogen chloride (HCl) gas, which is corrosive and toxic. The reactor must be equipped with a suitable gas scrubbing system.
-
Quenching: The quenching step should be performed slowly and with efficient cooling to control the exotherm and the release of HCl gas.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | Ensure all glassware, solvents, and reagents are strictly anhydrous. Handle aluminum chloride in a dry, inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Catalyst | In Friedel-Crafts acylation, the AlCl₃ catalyst complexes with the product ketone. Use at least a stoichiometric amount, and in some cases, a slight excess may be required. |
| Poor Mixing | In large reactors, inefficient stirring can lead to localized "hot spots" and poor reaction kinetics. Ensure the reactor is equipped with an appropriate agitator for the scale of the reaction. |
| Incorrect Reaction Temperature | Maintain the optimal reaction temperature. Too low a temperature may result in an incomplete reaction, while too high a temperature can lead to byproduct formation. |
Issue 2: High Levels of Isomeric Impurities
| Potential Cause | Recommended Solution |
| Incorrect Reaction Temperature | The ratio of isomers can be highly dependent on the reaction temperature. A lower temperature generally favors the formation of the para-isomer relative to the ortho-isomer due to steric hindrance. Experiment with a range of temperatures to find the optimal selectivity. |
| Order of Reagent Addition | The order of addition can influence the product distribution. A common procedure is to add the acetylating agent to a mixture of the substrate and the Lewis acid catalyst. |
| Choice of Solvent | The polarity of the solvent can affect the isomer ratio. Less polar solvents like dichloromethane or dichloroethane are commonly used. |
Issue 3: Difficult Purification
| Potential Cause | Recommended Solution |
| Close Boiling Points of Isomers | The boiling points of this compound and its isomers are likely to be very close.[4] Use a high-efficiency fractional distillation column (e.g., a packed column or a column with a high number of theoretical plates) under reduced pressure to enhance separation.[4] |
| Product Discoloration | The product may darken during distillation due to thermal degradation. Perform the distillation under a high vacuum to lower the boiling point and minimize the time the product is exposed to high temperatures. |
| Residual Catalyst in Crude Product | Ensure the work-up procedure effectively removes all aluminum salts. This typically involves washing the organic layer with dilute acid, followed by a base wash and then water. |
Data Presentation
Table 1: Representative Reaction Parameters for Friedel-Crafts Acylation of Toluene Derivatives (Illustrative)
| Parameter | Lab Scale (Illustrative) | Pilot Scale (Illustrative) |
| Substrate | Toluene | Toluene |
| Acylating Agent | Acetic Anhydride | Acetic Anhydride |
| Catalyst | Anhydrous AlCl₃ | Anhydrous AlCl₃ |
| Substrate:Acylating Agent:Catalyst Molar Ratio | 1 : 1.1 : 1.2 | 1 : 1.05 : 1.15 |
| Solvent | Dichloromethane | Dichloroethane |
| Reaction Temperature | 0-5 °C | 0-10 °C |
| Reaction Time | 2-4 hours | 4-8 hours |
| Yield of p-methylacetophenone | 85-90% | 80-88% |
| Purity (before distillation) | ~95% (GC) | ~92% (GC) |
Note: This data is for the synthesis of p-methylacetophenone and serves as an illustrative example.[6] Actual results for this compound will vary.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of 3-Fluorotoluene (Lab Scale)
Materials:
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3-Fluorotoluene
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Acetyl Chloride
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Anhydrous Aluminum Chloride
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Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid
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5% Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
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Anhydrous Sodium Sulfate
-
Ice
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap for HCl. Maintain an inert atmosphere (e.g., nitrogen).
-
Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride in anhydrous DCM and cool the mixture to 0 °C in an ice bath.
-
Reaction: Add a solution of 3-fluorotoluene in anhydrous DCM to the flask. Slowly add acetyl chloride dropwise from the dropping funnel to the stirred mixture, maintaining the temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 5% sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Stabilizing 2'-Fluoro-4'-methylacetophenone
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of 2'-Fluoro-4'-methylacetophenone. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure long-term stability?
A1: For long-term stability, this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is 2-8°C in a tightly sealed container to minimize evaporation and exposure to atmospheric moisture.[1] For extended periods, storage at -20°C can further slow potential degradation.[2] It is also advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
Q2: I've noticed a change in the color and appearance of my stored this compound. What could be the cause?
A2: A change in color, such as yellowing, or the appearance of particulate matter can indicate degradation of the compound. This could be due to exposure to light, air (oxidation), or moisture.[3] It is crucial to re-analyze the purity of the material before use if any physical changes are observed.
Q3: Can this compound degrade upon repeated freeze-thaw cycles?
Q4: What analytical techniques are recommended for assessing the purity and stability of this compound over time?
A4: High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for quantifying the active pharmaceutical ingredient (API) and detecting degradation products.[4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for purity assessment and to identify volatile impurities.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of any potential degradants.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreased Purity/Assay | Chemical degradation due to improper storage (exposure to light, heat, moisture, or air). | 1. Re-test the sample using a validated analytical method (e.g., HPLC, GC-MS) to confirm the purity.[4][5]2. If degradation is confirmed, the batch may need to be discarded. 3. Review storage procedures and ensure the compound is stored at the recommended 2-8°C, protected from light, and under an inert atmosphere.[1][6] |
| Inconsistent Experimental Results | Use of a degraded or impure starting material. | 1. Verify the purity of the this compound lot being used. 2. If possible, use a fresh, unopened container of the compound for critical experiments. 3. Qualify new batches of the compound against a reference standard before use in assays. |
| Formation of Precipitate | The compound may have low solubility in the chosen solvent at lower temperatures, or it could be a sign of degradation product formation. | 1. Gently warm the sample to see if the precipitate redissolves. If it does, it may be a solubility issue. 2. If the precipitate does not redissolve upon warming, it is likely a degradant. The sample should be analyzed to identify the impurity. |
| Pressure Buildup in Container | For certain ketones, slow decomposition can lead to the formation of gaseous byproducts. While not specifically documented for this compound, it is a possibility with related structures. | 1. Handle the container with care in a well-ventilated fume hood. 2. Cool the container before opening to reduce internal pressure. 3. If significant pressure buildup is suspected, consult your institution's environmental health and safety office for guidance on safely venting the container. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound via HPLC
Objective: To determine the purity of this compound and identify any degradation products over time under specific storage conditions.
Materials:
-
This compound sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Prepare working standards by diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a suitable gradient (e.g., 30% B, increasing to 95% B over 15 minutes) to ensure separation of the main peak from any potential impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may indicate degradation products.
-
Calculate the purity based on the peak area percentage.
-
-
Stability Study:
-
Store aliquots of the compound under different conditions (e.g., 2-8°C, room temperature, 40°C) and protected from light.
-
Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6 months).
-
Compare the chromatograms over time to assess the formation of new peaks and the decrease in the main peak area.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Time-Sensitive Chemicals | Environmental Health & Safety [ehs.utk.edu]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. benchchem.com [benchchem.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Troubleshooting low regioselectivity in Friedel-Crafts acylation of fluorotoluene
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low regioselectivity during the Friedel-Crafts acylation of fluorotoluene.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors driving regioselectivity in the Friedel-Crafts acylation of fluorotoluene?
Regioselectivity in the Friedel-Crafts acylation of substituted benzenes is primarily governed by a combination of electronic and steric effects of the substituents on the aromatic ring.[1][2] For fluorotoluene, the activating, ortho-, para-directing methyl group (-CH₃) and the deactivating, ortho-, para-directing fluorine atom (-F) both influence the position of the incoming acyl group. The fluorine atom's strong inductive electron-withdrawing effect deactivates the ring, while its lone pairs can donate into the ring via resonance, directing substitution.[1] The interplay between these directing effects, combined with steric hindrance, determines the final isomer distribution.[2]
Q2: I am observing a complex mixture of isomers. What is the most likely cause?
Obtaining a mixture of isomers is common when the directing effects of the substituents are not aligned or when reaction conditions favor multiple pathways. For 2- and 3-fluorotoluene, the methyl and fluoro groups direct to different positions, inherently leading to mixtures. Key factors that can exacerbate this issue and lead to poor selectivity include:
-
Reaction Temperature: Higher temperatures can overcome the activation energy for the formation of less-favored isomers, leading to a more diverse product mixture.[2][3]
-
Choice of Lewis Acid: The nature and strength of the Lewis acid catalyst can influence the electrophilicity of the acylium ion and affect the isomer ratio.[4]
-
Solvent Polarity: The solvent can play a critical role. For instance, polar solvents might favor the formation of a thermodynamically more stable isomer, while non-polar solvents may yield the kinetically preferred product.[5][6]
Q3: How can I improve the regioselectivity of my reaction?
Improving regioselectivity involves carefully controlling the reaction parameters to favor the formation of a single isomer. Key strategies include:
-
Temperature Optimization: Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) often enhances selectivity by favoring the kinetically controlled product, which is typically the least sterically hindered ortho- or para-isomer.[5]
-
Solvent Selection: Using a non-polar solvent such as carbon disulfide (CS₂) or dichloromethane can help improve selectivity.[6]
-
Catalyst Screening: The choice of Lewis acid can be pivotal. Milder Lewis acids may offer better selectivity in some cases. Experimenting with catalysts like FeCl₃ or ZnCl₂ instead of the highly reactive AlCl₃ could be beneficial.[4]
-
Steric Control: If possible, using a bulkier acylating agent can increase steric hindrance around certain positions, thereby favoring substitution at more accessible sites.[7]
Q4: Why is a stoichiometric amount of Lewis acid often required for Friedel-Crafts acylation?
Unlike Friedel-Crafts alkylation, acylation reactions typically require at least a stoichiometric amount of the Lewis acid catalyst.[8] This is because the ketone product formed is a moderate Lewis base and forms a stable complex with the Lewis acid (e.g., AlCl₃).[2][6][9] This complexation effectively removes the catalyst from the reaction cycle. Therefore, to drive the reaction to completion, one equivalent of the catalyst is consumed for each equivalent of the aromatic substrate.[6]
Troubleshooting Guide for Low Regioselectivity
This guide addresses specific issues related to poor isomer distribution during the acylation of fluorotoluene isomers.
Issue 1: Poor Selectivity in the Acylation of 4-Fluorotoluene
-
Problem: Although the methyl and fluoro groups are para to each other and should strongly direct acylation to the 2-position, a significant amount of the 3-isomer is observed.
-
Potential Causes & Solutions:
-
High Reaction Temperature: The reaction may be running under thermodynamic control, allowing for the formation of the more stable, but less favored, isomer.
-
Solution: Lower the reaction temperature significantly, aiming for a range of -20 °C to 0 °C to favor the kinetic product.
-
-
Excessively Reactive Catalyst: A very strong Lewis acid like AlCl₃ might be too reactive, reducing selectivity.
-
Solution: Screen milder Lewis acids. Consider using iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂).
-
-
Issue 2: Uncontrollable Isomer Mixture from 2-Fluorotoluene or 3-Fluorotoluene
-
Problem: The reaction yields a complex mixture of three or more isomers at nearly equal ratios, making purification difficult.
-
Potential Causes & Solutions:
-
Conflicting Directing Groups: The electronic effects of the -CH₃ and -F groups are directing to multiple positions simultaneously.
-
Solution: Focus on maximizing steric differences. Use a bulkier acylating agent (e.g., propanoyl chloride instead of acetyl chloride) to disfavor substitution at the sterically hindered positions. For 2-fluorotoluene, this would disfavor acylation at the 3- and 6-positions.
-
-
Inappropriate Solvent: The solvent may be influencing the transition states for the different pathways.
-
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low regioselectivity.
Caption: A step-by-step workflow for diagnosing and resolving poor regioselectivity.
Data Presentation
The following tables present illustrative data on how different reaction parameters can influence the isomer distribution in the acylation of fluorotoluenes. (Note: Values are representative examples for educational purposes).
Table 1: Effect of Lewis Acid Catalyst on Acylation of 4-Fluorotoluene
| Catalyst (1.1 eq) | Solvent | Temperature (°C) | Major Product (2-acyl) % | Minor Product (3-acyl) % |
|---|---|---|---|---|
| AlCl₃ | CS₂ | 0 | 85 | 15 |
| FeCl₃ | CS₂ | 0 | 92 | 8 |
| ZnCl₂ | CS₂ | 0 | 95 | 5 |
Table 2: Effect of Solvent on Acylation of 2-Fluorotoluene
| Solvent | Catalyst | Temperature (°C) | Product Ratio (4-acyl : 5-acyl : 6-acyl) |
|---|---|---|---|
| Nitrobenzene | AlCl₃ | 25 | 40 : 35 : 25 |
| Dichloromethane | AlCl₃ | 25 | 55 : 30 : 15 |
| Carbon Disulfide | AlCl₃ | 25 | 65 : 25 : 10 |
Table 3: Effect of Temperature on Acylation of 3-Fluorotoluene
| Temperature (°C) | Catalyst | Solvent | Product Ratio (2-acyl : 4-acyl : 6-acyl) |
|---|---|---|---|
| 80 | AlCl₃ | Dichloromethane | 30 : 45 : 25 |
| 25 | AlCl₃ | Dichloromethane | 20 : 60 : 20 |
| 0 | AlCl₃ | Dichloromethane | 15 : 75 : 10 |
Visualizing Directing Effects
Understanding the inherent electronic influences of the fluorine and methyl groups is key to predicting potential products and troubleshooting selectivity.
Caption: Electronic directing effects for fluorotoluene isomers.
Experimental Protocols
Protocol 1: General Procedure for Kinetically Controlled Acylation of Fluorotoluene
This protocol is designed to maximize regioselectivity by favoring the kinetic product.
Materials:
-
Fluorotoluene isomer (1.0 eq)
-
Acyl chloride (e.g., acetyl chloride) (1.05 eq)
-
Anhydrous Lewis acid (e.g., AlCl₃) (1.1 eq)
-
Anhydrous dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂)
-
Ice/HCl (for quenching)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Ensure the system is under a positive pressure of inert gas.
-
Catalyst Suspension: To the flask, add the anhydrous Lewis acid followed by the anhydrous solvent. Cool the resulting suspension to 0 °C using an ice bath.
-
Acyl Chloride Addition: Add the acyl chloride to the dropping funnel and add it dropwise to the stirred catalyst suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Substrate Addition: After the addition is complete, add the fluorotoluene isomer dropwise via the dropping funnel over 30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours.[6]
-
Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to quench the reaction and hydrolyze the aluminum complex.[5][6]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Analysis: Analyze the crude product ratio using GC-MS or ¹H NMR spectroscopy.[1] Purify the major isomer via column chromatography or distillation.
Protocol 2: Screening Lewis Acids for Optimal Regioselectivity
This protocol outlines a parallel approach to quickly identify the best catalyst for a specific transformation.
Procedure:
-
Set up three parallel reactions following Protocol 1.
-
In each reaction vessel, use a different anhydrous Lewis acid (e.g., Reaction A: AlCl₃; Reaction B: FeCl₃; Reaction C: ZnCl₂), keeping all other parameters (substrate, acylating agent, solvent, temperature, stoichiometry) identical.
-
Run all reactions for the same amount of time (e.g., 2 hours).
-
Quench and work up each reaction identically.
-
Analyze a small, crude sample from each reaction by GC-MS to determine the isomer ratio.
-
Compare the results to identify the Lewis acid that provides the highest regioselectivity.
References
- 1. alexandonian.com [alexandonian.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. allstudyjournal.com [allstudyjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
Preventing decomposition of 2'-Fluoro-4'-methylacetophenone during reaction workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2'-Fluoro-4'-methylacetophenone during reaction workup.
Frequently Asked Questions (FAQs)
Q1: What are the potential causes of decomposition for this compound during reaction workup?
A1: Decomposition of this compound during workup can be attributed to several factors, primarily related to pH and temperature. The presence of strong acids or bases, especially at elevated temperatures, can lead to hydrolysis of the acetyl group. Additionally, some fluorinated compounds have been observed to be sensitive to certain purification methods like column chromatography on silica gel, which can cause degradation.
Q2: Is this compound sensitive to acidic conditions?
A2: While aromatic ketones are generally stable, the presence of a fluorine atom can influence the reactivity of the molecule. Strongly acidic conditions, particularly with heating, may lead to unwanted side reactions or degradation over extended periods.
Q3: Can basic conditions during workup cause decomposition?
A3: Yes, strong basic conditions are a significant concern. The acetyl group of acetophenones can be susceptible to hydrolysis under basic conditions, a reaction known as the haloform reaction if a halogen is present on the methyl group, or simple hydrolysis to the corresponding carboxylic acid. While the target compound does not have halogens on the methyl group, strong bases can still promote cleavage of the acetyl group. A patent for the synthesis of a related compound, 4-fluoro-2-methylbenzoic acid, utilizes alkaline hydrolysis to convert the acetyl group into a carboxylic acid.[1]
Q4: Are there any specific reagents to avoid during the workup of this compound?
A4: It is advisable to avoid prolonged exposure to strong mineral acids (e.g., concentrated HCl, H₂SO₄) and strong bases (e.g., NaOH, KOH) at elevated temperatures. If a basic wash is necessary, using a milder base like sodium bicarbonate or potassium carbonate and performing the extraction at a low temperature is recommended.
Q5: How can I monitor for decomposition during my workup?
A5: Thin Layer Chromatography (TLC) is a rapid and effective method to monitor the integrity of your compound throughout the workup process. By comparing the TLC profile of your crude product with a reference spot of the starting material after each wash and extraction step, you can quickly identify the formation of any new, lower Rf spots which may indicate decomposition products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the workup of reactions involving this compound.
Problem 1: Low yield of this compound after an aqueous workup involving a basic wash.
| Possible Cause | Troubleshooting/Preventative Measure |
| Hydrolysis of the acetyl group | - Use a milder base: Instead of strong bases like NaOH or KOH, use a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of potassium carbonate (K₂CO₃) for neutralization. - Control the temperature: Perform all basic washes at low temperatures (0-5 °C) to minimize the rate of potential hydrolysis. - Minimize contact time: Do not allow the organic layer to remain in contact with the basic aqueous phase for extended periods. Separate the layers promptly after mixing. |
| Emulsion formation leading to product loss | - Add brine: To break up emulsions, wash the organic layer with a saturated solution of sodium chloride (brine). - Centrifugation: For persistent emulsions, centrifugation can be an effective method for phase separation. |
Problem 2: Appearance of a new, more polar spot on TLC after purification by column chromatography.
| Possible Cause | Troubleshooting/Preventative Measure |
| Decomposition on silica gel | - Deactivate the silica gel: Prepare a slurry of silica gel with a small percentage of a neutral or slightly basic agent, such as triethylamine (e.g., 1% in the eluent), to neutralize acidic sites on the silica. - Use an alternative stationary phase: Consider using neutral alumina for chromatography instead of silica gel. - Minimize contact time: Run the column as quickly as possible without sacrificing separation efficiency. - Alternative purification: If the compound is sufficiently volatile and thermally stable, consider distillation under reduced pressure as an alternative to chromatography. |
Experimental Protocols
Recommended General Workup Procedure for Reactions Involving this compound:
-
Quenching: Upon completion of the reaction, cool the reaction mixture to room temperature or 0 °C. Slowly and carefully quench the reaction by adding it to a beaker of ice-cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing:
-
Combine the organic extracts and wash sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if the reaction was acidic).
-
Water.
-
Saturated aqueous sodium chloride (brine).
-
-
Perform all washes at a low temperature if decomposition is a concern.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: If further purification is required, consider the advice in the troubleshooting section regarding column chromatography.
Visualizations
Potential Decomposition Pathway
The following diagram illustrates the potential hydrolysis of this compound under basic conditions.
Caption: Potential base-catalyzed hydrolysis of this compound.
Recommended Workup Workflow
This diagram outlines a robust workup procedure designed to minimize the decomposition of this compound.
Caption: Recommended workflow for the workup and purification of this compound.
References
Technical Support Center: Automated Optimization for Multistep Synthesis of 2'-Fluoro-4'-methylacetophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the multistep synthesis of 2'-Fluoro-4'-methylacetophenone.
Synthesis Overview
The primary synthetic route to this compound is the Friedel-Crafts acylation of 3-fluorotoluene. An alternative approach involves the Grignard reaction of a corresponding organometallic reagent with an appropriate electrophile. This guide will cover both methodologies.
Diagram of the Primary Synthesis Workflow
Caption: Workflow for the Friedel-Crafts acylation synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and direct method is the Friedel-Crafts acylation of 3-fluorotoluene with an acylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as anhydrous aluminum chloride.[1] An alternative route is the Grignard reaction, which involves reacting a Grignard reagent, such as 2-fluoro-4-methylphenylmagnesium bromide, with an acetylating agent.[2]
Q2: Why are anhydrous conditions critical for the Friedel-Crafts acylation?
A2: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Water will react with and deactivate the catalyst, preventing the formation of the acylium ion necessary for the reaction to proceed.[3] This will result in a low or no yield of the desired product. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.
Q3: What are the expected major and minor products in the Friedel-Crafts acylation of 3-fluorotoluene?
A3: The fluorine atom is an ortho-, para-directing group, while the methyl group is also an ortho-, para-director. In the acylation of 3-fluorotoluene, the incoming acetyl group will be directed to positions ortho and para to both activating groups. This can lead to a mixture of isomers. The primary product is expected to be this compound. However, other isomers such as 4'-Fluoro-2'-methylacetophenone can also be formed as byproducts.[4] The ratio of these isomers can be influenced by the reaction conditions.
Q4: How can I purify the final product?
A4: Purification of this compound is typically achieved through vacuum distillation to separate it from starting materials and lower-boiling impurities. If isomeric byproducts are present, fractional distillation under reduced pressure or column chromatography on silica gel may be necessary for complete separation.[3]
Troubleshooting Guides
Friedel-Crafts Acylation Route
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Lewis Acid Catalyst (AlCl₃) | Ensure the aluminum chloride is fresh and has been stored under anhydrous conditions. Handle it quickly in a dry atmosphere to minimize exposure to moisture.[3] |
| Wet Glassware or Solvents | Thoroughly dry all glassware in an oven or by flame-drying before use. Use freshly opened or distilled anhydrous solvents. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is sluggish, consider allowing it to stir for a longer period at room temperature or gently warming the reaction mixture. |
| Incorrect Stoichiometry | Carefully measure all reagents. A slight excess of the Lewis acid and acylating agent is often used to ensure complete conversion of the starting material. |
Formation of Multiple Isomers
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | The ratio of isomers can be temperature-dependent. Running the reaction at a lower temperature (e.g., 0-5 °C) may improve the selectivity for the desired isomer. |
| Choice of Lewis Acid | While AlCl₃ is common, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be explored, as they may offer different regioselectivity. |
| Inefficient Purification | If a mixture of isomers is formed, effective purification is crucial. Use a high-efficiency fractional distillation column or perform column chromatography with an optimized solvent system to separate the isomers.[3] |
Grignard Reaction Route (Conceptual)
Failure to Form Grignard Reagent
| Potential Cause | Troubleshooting Steps |
| Presence of Moisture | Grignard reagents are extremely sensitive to water. Ensure all glassware is meticulously dried and use anhydrous solvents.[2] |
| Inactive Magnesium Metal | Use fresh magnesium turnings. If the reaction does not initiate, adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help activate the magnesium surface. |
| Impure Halide Starting Material | Ensure the 2-bromo-5-fluorotoluene (or corresponding halide) is pure and dry. |
Low Yield of Ketone
| Potential Cause | Troubleshooting Steps |
| Side Reaction with Acylating Agent | Grignard reagents can add to the ketone product to form a tertiary alcohol. To minimize this, use a less reactive acylating agent and maintain a low reaction temperature. Adding the Grignard reagent slowly to the acylating agent can also help. |
| Incomplete Reaction | Monitor the reaction by TLC or GC-MS to ensure the Grignard reagent has fully reacted. Gentle heating may be required to drive the reaction to completion. |
Quantitative Data
The following data is based on typical yields for the synthesis of analogous methylacetophenones and may vary for this compound.
Table 1: Comparison of Synthetic Routes for Acetophenone Derivatives
| Parameter | Friedel-Crafts Acylation | Grignard Reaction |
| Starting Materials | 3-Fluorotoluene, Acetyl Chloride, AlCl₃ | 2-Bromo-5-fluorotoluene, Mg, Acetonitrile |
| Typical Yield | 60-85%[4] | 70-95%[5] |
| Key Advantages | Utilizes readily available starting materials. | Generally provides higher yields and regioselectivity.[2] |
| Key Challenges | Potential for isomeric byproduct formation. Requires strictly anhydrous conditions.[4] | Grignard reagent is highly sensitive to moisture and air.[2] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 3-Fluorotoluene
Materials:
-
3-Fluorotoluene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Set up a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or a bubbler).
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the flask to 0-5 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, add 3-fluorotoluene (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Carefully quench the reaction by slowly pouring the mixture over a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation.
Diagram of the Friedel-Crafts Acylation Workup
Caption: Post-reaction workup and purification steps.
Protocol 2: Grignard Synthesis of this compound (Conceptual)
Materials:
-
2-Bromo-5-fluorotoluene
-
Magnesium turnings
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Acetonitrile
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Iodine (crystal)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 2-bromo-5-fluorotoluene (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the halide solution to the magnesium. If the reaction does not start, gently warm the flask.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
-
Reaction with Acetonitrile:
-
In a separate flame-dried flask, place a solution of acetonitrile (1.1 equivalents) in anhydrous diethyl ether and cool to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent to the acetonitrile solution via a cannula or dropping funnel.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and quench by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation.
-
Logical Relationship for Grignard Reaction Troubleshooting
Caption: Troubleshooting logic for the Grignard synthesis route.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. DE10027654A1 - Preparation of 4-methylacetophenone, used as intermediate in synthesis of agrochemicals and pharmaceuticals, by reacting p-tolyl-magnesium halide in ether and acetic anhydride at a set temperature - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2'-Fluoro-4'-methylacetophenone and 4'-fluoroacetophenone in Chalcone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Acetophenone Derivatives in Synthesis
Substituted acetophenones are versatile building blocks in organic synthesis, widely utilized in the pharmaceutical and agrochemical industries.[1][2][3][4] Their reactivity is significantly influenced by the nature and position of substituents on the aromatic ring. This guide focuses on two fluorinated acetophenone derivatives: 2'-Fluoro-4'-methylacetophenone and 4'-fluoroacetophenone. The comparison of their reactivity is crucial for optimizing reaction conditions and predicting outcomes in the synthesis of chalcones and other derivatives. Chalcones, synthesized through the Claisen-Schmidt condensation of acetophenones and benzaldehydes, are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7]
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented in Table 1.
| Property | This compound | 4'-fluoroacetophenone |
| CAS Number | 29427-48-3[8] | 403-42-9[9] |
| Molecular Formula | C₉H₉FO[8] | C₈H₇FO[9] |
| Molecular Weight | 152.17 g/mol [8] | 138.14 g/mol [10] |
| Appearance | Not specified, likely a liquid or low-melting solid | Colorless to pale yellow liquid[2] |
| Boiling Point | Not specified | 196 °C[2] |
| Melting Point | Not specified | 4 °C[2] |
| Purity | ≥96%[8] | ≥98%[9] |
Theoretical Reactivity Comparison in Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base-catalyzed reaction where the first and often rate-determining step is the formation of an enolate from the acetophenone. The reactivity of the acetophenone is therefore primarily governed by the acidity of the α-protons.
4'-fluoroacetophenone: The fluorine atom at the para-position exerts a -I (inductive) and a +M (mesomeric) effect. While the inductive effect is electron-withdrawing, the mesomeric effect is electron-donating. For halogens, the inductive effect generally outweighs the mesomeric effect, leading to a net deactivation of the ring towards electrophilic substitution.[11][12][13] However, in the context of enolate formation, the electron-withdrawing inductive effect of the para-fluoro group is expected to stabilize the negative charge of the enolate, thereby increasing the acidity of the α-protons and enhancing the rate of enolate formation.
This compound: This molecule has two substituents influencing the reactivity of the acetyl group.
-
2'-Fluoro group: The ortho-fluoro group has a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). The proximity of the fluoro group to the acetyl group (ortho position) enhances its inductive effect, which should significantly increase the acidity of the α-protons.
-
4'-Methyl group: The para-methyl group is an electron-donating group (+I and +M effects), which tends to destabilize the enolate anion.
Predicted Reactivity: Based on the electronic effects, This compound is predicted to be more reactive than 4'-fluoroacetophenone in the Claisen-Schmidt condensation. The strong electron-withdrawing inductive effect of the ortho-fluoro group in this compound is expected to have a more pronounced effect on increasing the acidity of the α-protons compared to the para-fluoro group in 4'-fluoroacetophenone. Although the para-methyl group in this compound is electron-donating, its effect is likely to be overridden by the potent ortho-fluoro substituent.
The following diagram illustrates the logical flow of predicting reactivity based on substituent effects.
Caption: Logical diagram illustrating the influence of substituents on acetophenone reactivity in base-catalyzed reactions.
Experimental Protocols
The following is a standardized experimental protocol for the Claisen-Schmidt condensation that can be used to quantitatively compare the reactivity of this compound and 4'-fluoroacetophenone by measuring the reaction yield over a specific time.
General Protocol for Chalcone Synthesis
Materials:
-
Substituted Acetophenone (this compound or 4'-fluoroacetophenone)
-
Aromatic Aldehyde (e.g., Benzaldehyde)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Distilled Water
-
Hydrochloric Acid (HCl), dilute
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of the substituted acetophenone and 1.0 mmol of the aromatic aldehyde in 10 mL of ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add 1.5 mL of a 10 M aqueous solution of NaOH dropwise with continuous stirring.
-
Allow the reaction to stir at room temperature for a predetermined time (e.g., 2 hours).
-
Pour the reaction mixture into 50 mL of ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the chalcone.
-
Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
-
Determine the yield of the crude product. For a more accurate comparison, the products should be purified by recrystallization from ethanol.
Caption: A simplified signaling pathway illustrating potential chalcone-induced apoptosis through reactive oxygen species (ROS) generation.
Conclusion
Based on the analysis of electronic substituent effects, This compound is predicted to be more reactive than 4'-fluoroacetophenone in base-catalyzed reactions such as the Claisen-Schmidt condensation. This is attributed to the pronounced electron-withdrawing inductive effect of the ortho-fluoro substituent, which facilitates the formation of the reactive enolate intermediate.
To validate this prediction, a direct comparative experimental study is recommended, following the standardized protocol provided. The resulting chalcone derivatives are of significant interest for drug development, given the established broad-spectrum biological activities of fluorinated chalcones. Further research into the antimicrobial and cytotoxic properties of the chalcones derived from these two acetophenones is warranted.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Fluoroacetophenone CAS#: 403-42-9 [m.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journaljpri.com [journaljpri.com]
- 8. scbt.com [scbt.com]
- 9. chemscene.com [chemscene.com]
- 10. 4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chem.ualberta.ca [chem.ualberta.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of 2'-Fluoro-Substituted Acetophenone Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, 2'-fluoro-substituted acetophenone derivatives represent a promising class of compounds with diverse biological activities. The introduction of a fluorine atom at the ortho position of the acetophenone scaffold significantly influences the molecule's conformational preferences, physicochemical properties, and ultimately, its therapeutic potential. This guide provides a comparative analysis of these derivatives, summarizing their synthesis, biological activities, and underlying mechanisms of action, supported by experimental data.
Physicochemical Properties and Conformational Analysis
The parent compound, 2'-fluoroacetophenone, is a colorless to light yellow liquid with a molecular formula of C8H7FO and a molecular weight of 138.14 g/mol .[1][2] Key physicochemical properties are detailed in Table 1.
A critical aspect of 2'-fluoro-substituted acetophenone derivatives is their conformational preference. Studies have shown that these compounds predominantly adopt an s-trans conformation, where the fluorine atom and the carbonyl group are oriented away from each other. This preference is attributed to the repulsive forces between the electronegative fluorine and oxygen atoms and plays a significant role in their interaction with biological targets.
Table 1: Physicochemical Properties of 2'-Fluoroacetophenone
| Property | Value | Reference(s) |
| CAS Number | 445-27-2 | [1][2] |
| Molecular Formula | C8H7FO | [1][2] |
| Molecular Weight | 138.14 g/mol | [1][2] |
| Boiling Point | 187-189 °C | [3][4] |
| Density | 1.137 g/mL at 20 °C | [3][4] |
| Refractive Index | n20/D 1.507 | [3][4] |
| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Ethanol, Ethyl Acetate, and Methanol. | [3] |
Synthetic Methodologies
The synthesis of 2'-fluoro-substituted acetophenone derivatives often starts from 2'-fluoroacetophenone, which can be prepared through methods like the Friedel-Crafts acylation of fluorobenzene. A common and versatile method for elaborating the 2'-fluoroacetophenone core is the Claisen-Schmidt condensation to form chalcones.
Experimental Protocols
General Synthesis of 2'-Fluoro-Substituted Chalcones
A typical synthesis involves the base-catalyzed condensation of a 2'-fluoro-substituted acetophenone with an appropriate aromatic aldehyde.
Workflow for Chalcone Synthesis
References
Unambiguous Structural Validation of 2'-Fluoro-4'-methylacetophenone: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
In the landscape of pharmaceutical research and development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography as the definitive method for the structural elucidation of 2'-Fluoro-4'-methylacetophenone, a key building block in medicinal chemistry. While a definitive crystal structure for this specific compound is not publicly available, this guide leverages data from the closely related 4'-fluoro-2'-hydroxyacetophenone to illustrate the power of crystallographic analysis. Furthermore, we will explore how complementary spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) contribute to a comprehensive structural validation.
Data Presentation: A Comparative Analysis
The unambiguous determination of bond lengths, bond angles, and crystal packing information provided by X-ray crystallography is unparalleled. In the absence of a published crystal structure for this compound, we present a comparison with the experimentally determined structure of 4'-fluoro-2'-hydroxyacetophenone to provide researchers with an expectation of key structural parameters.
Table 1: Comparative Crystallographic Data
| Parameter | 4'-fluoro-2'-hydroxyacetophenone[1] | This compound (Hypothetical) |
| Chemical Formula | C₈H₇FO₂ | C₉H₉FO |
| Molecular Weight | 154.14 | 152.17 |
| Crystal System | Monoclinic | Orthorhombic (Predicted) |
| Space Group | P2₁/n | Pca2₁ (Predicted) |
| a (Å) | 3.7978 | 10.2 (Predicted) |
| b (Å) | Not Specified | 8.5 (Predicted) |
| c (Å) | Not Specified | 11.3 (Predicted) |
| α (°) | 90 | 90 |
| β (°) | Not Specified | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | Not Specified | 975.4 (Predicted) |
Spectroscopic methods provide valuable, complementary data that can corroborate the structural features determined by X-ray crystallography.
Table 2: ¹H NMR Spectral Data of Related Acetophenone Isomers (CDCl₃)
| Proton Assignment | 2'-Fluoroacetophenone[2] | 4'-Methylacetophenone[3][4] | 2'-Methylacetophenone[3] |
| -CH₃ (acetyl) | 2.62 ppm (s) | 2.57 ppm (s) | 2.54 ppm (s) |
| -CH₃ (ring) | N/A | 2.41 ppm (s) | 2.51 ppm (s) |
| Aromatic Protons | 7.12-7.88 ppm (m) | 7.25-7.86 ppm (m) | 7.21-7.66 ppm (m) |
Table 3: Mass Spectrometry Data of Related Acetophenone Isomers
| Isomer | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| 2'-Fluoroacetophenone[2] | 138 | 123, 95 |
| 4'-Methylacetophenone[5] | 134 | 119, 91, 43 |
| 2'-Methylacetophenone[5] | 134 | 119, 91, 43 |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the evaluation and replication of structural data.
Single-Crystal X-ray Diffraction Protocol
Single-crystal X-ray diffraction provides precise three-dimensional structural data, including bond lengths, angles, and crystal packing.[6]
-
Crystal Growth : High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent.
-
Crystal Mounting : A well-formed crystal (ideally 30-300 microns) is mounted on a goniometer head.[6]
-
Data Collection : The crystal is placed in a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates and anisotropic displacement parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule.
-
Sample Preparation : 10-20 mg of the sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition : The NMR spectrum is acquired on a spectrometer, typically at a frequency of 400 MHz or higher for ¹H NMR.
-
Data Processing : The raw data is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).
Mass Spectrometry (MS) Protocol
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Sample Introduction : The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC).
-
Ionization : The molecules are ionized, for example, by electron ionization (EI).
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection : The abundance of each ion is measured by a detector to generate a mass spectrum.
Visualizing the Workflow and Logic
To better illustrate the processes and relationships discussed, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. 2'-Fluoroacetophenone(445-27-2) 1H NMR spectrum [chemicalbook.com]
- 3. 2'-Methylacetophenone(577-16-2) 1H NMR spectrum [chemicalbook.com]
- 4. p-METHYLACETOPHENONE | C9H10O | CID 8500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. creative-biostructure.com [creative-biostructure.com]
A Comparative Guide to Analytical Methods for Determining the Purity of 2'-Fluoro-4'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a critical requirement in drug development and chemical research. 2'-Fluoro-4'-methylacetophenone, a versatile building block in organic synthesis, demands precise and reliable analytical methods to quantify its purity and identify potential impurities. This guide provides a comparative overview of the principal analytical techniques suitable for this purpose, complete with detailed experimental protocols and supporting data.
While specific experimental data for this compound is not extensively published, the methodologies presented here are based on established principles for the analysis of substituted acetophenones and are directly applicable.
Overview of Primary Analytical Techniques
The primary methods for assessing the purity of this compound include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. Each technique offers distinct advantages and is suited for different aspects of purity analysis.
| Analytical Method | Principle | Primary Use Case | Key Advantages | Limitations |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. | Quantification of volatile impurities and overall purity assessment (Area % method). | High resolution for volatile compounds, excellent sensitivity with Flame Ionization Detection (FID). | Not suitable for non-volatile or thermally labile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase. | Broad applicability for purity determination, including non-volatile impurities and isomers. | Versatile, high resolution, widely used in pharmaceutical analysis. | Can be more complex to develop methods; requires soluble samples. |
| Quantitative NMR (qNMR) | Determination of concentration or purity by comparing the integral of an analyte's NMR signal to that of a certified internal standard. | Absolute purity determination without the need for a specific reference standard of the analyte itself. | Provides structural information, highly accurate and precise, a primary method for certifying reference materials.[1][2][3] | Lower sensitivity than chromatographic methods; requires a high-field NMR spectrometer. |
Experimental Protocols and Comparative Data
Gas Chromatography (GC-FID)
Gas chromatography is a robust method for determining the purity of volatile compounds like this compound. The area percent method provides a reliable estimation of purity by assuming that all components of the sample have a similar response factor with a Flame Ionization Detector (FID).
Experimental Protocol:
-
Instrumentation: Gas chromatograph equipped with an FID.[4]
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysysiloxane).[4]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.[4]
-
Injector Temperature: 250 °C.[4]
-
Detector Temperature: 300 °C.[4]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.[4]
-
-
Injection Volume: 1 µL of a 1 mg/mL solution in acetone.[4]
-
Data Analysis: Purity is calculated from the area of the main peak as a percentage of the total area of all peaks in the chromatogram.[4]
Expected Performance:
| Parameter | Typical Value | Notes |
| Expected Retention Time | 8 - 12 minutes | Highly dependent on the exact temperature program and column. |
| Limit of Detection (LOD) | ~0.01% | For typical process impurities. |
| Limit of Quantification (LOQ) | ~0.05% | For typical process impurities. |
| Precision (RSD) | < 2% | For replicate injections of the main analyte peak area. |
| Typical Purity Specification | >96% - 98% | As seen in commercial products.[5][6] |
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile and widely used technique for purity analysis in the pharmaceutical industry. A reverse-phase method is typically the starting point for acetophenone derivatives.[7][8]
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 3 or 5 µm particle size, 150 x 4.6 mm.[7]
-
Mobile Phase: Acetonitrile and water. A common starting point is a 60:40 (v/v) mixture.[8]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[7]
-
Injection Volume: 10 µL of a 0.5 mg/mL solution in the mobile phase.[7]
-
Data Analysis: Purity is determined by the area percent method, similar to GC.
Expected Performance:
| Parameter | Typical Value | Notes |
| Expected Retention Time | 4 - 8 minutes | Can be adjusted by modifying the mobile phase composition.[8] |
| LOD | ~0.01% | Dependent on the impurity's chromophore. |
| LOQ | ~0.05% | Dependent on the impurity's chromophore. |
| Precision (RSD) | < 1% | For replicate injections. |
| Key Advantage | Can separate a wider range of impurities, including non-volatile and polar compounds. |
Quantitative ¹H-NMR (qNMR)
qNMR is a primary analytical method that provides a direct measurement of purity against a certified internal standard, without the need for a specific standard of this compound.[3]
Experimental Protocol:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard must have signals that do not overlap with the analyte.
-
Dissolve both in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals being integrated to ensure full relaxation.
-
A sufficient signal-to-noise ratio (>250:1) is required for accurate integration.[1]
-
-
Data Analysis: The purity is calculated using the following formula:
-
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std
-
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, W = weight, and P = purity of the standard.[1]
-
Expected Performance:
| Parameter | Typical Value | Notes |
| Accuracy | High | Directly traceable to SI units through weighing.[2] |
| Precision (RSD) | < 1% | Highly dependent on careful sample preparation and acquisition parameters. |
| Key Advantage | Provides an absolute purity value and can identify unknown impurities if their structure can be elucidated from the spectrum. |
Workflow and Logic Diagrams
To visualize the analytical process, the following diagrams illustrate the experimental workflow for each technique.
Caption: Gas Chromatography (GC-FID) experimental workflow.
Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.
Caption: Quantitative NMR (qNMR) experimental workflow.
Conclusion and Recommendations
The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis.
-
For routine quality control and process monitoring , GC-FID is often the most efficient method due to its simplicity, speed, and high sensitivity for volatile impurities.
-
For comprehensive impurity profiling and release testing in a regulated environment , HPLC-UV is the preferred method. Its versatility allows for the detection of a broader range of potential impurities, including those that are non-volatile or arise from degradation.
-
For the certification of a reference standard or for obtaining a highly accurate, absolute purity value , qNMR is the gold standard. It provides a direct measurement of purity without the need for a pre-certified standard of the analyte itself.
For a complete characterization, a combination of these methods is recommended. Typically, an orthogonal approach using both a chromatographic technique (HPLC or GC) and a spectroscopic technique (qNMR) provides the highest level of confidence in the purity assessment.
References
A Comparative Analysis of the Biological Activities of 2'-Fluoro-4'-methylacetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The acetophenone scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The introduction of fluorine and methyl groups into the aromatic ring, as seen in 2'-Fluoro-4'-methylacetophenone, can significantly influence the pharmacokinetic and pharmacodynamic properties of its derivatives. This guide provides a comparative overview of the biological activities of various derivatives synthesized from fluorinated acetophenones, with a focus on their potential antimicrobial, anti-inflammatory, and anticancer properties. While direct comparative studies on a wide range of this compound derivatives are limited in the readily available literature, this guide synthesizes data from closely related fluorinated acetophenone derivatives to provide valuable insights for researchers.
Quantitative Biological Activity Data
The following table summarizes the biological activities of chalcone and pyrazole derivatives synthesized from fluorinated acetophenones. It is important to note that the starting materials for these derivatives are structurally similar to this compound, providing a valuable reference for potential biological activities.
| Derivative Class | Specific Derivative | Starting Acetophenone | Biological Activity | Quantitative Data |
| Chalcone | (E)-3-(4-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one | 3-Nitroacetophenone | Cytotoxic | - |
| (E)-3-(2-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | 3-Nitroacetophenone | Antimicrobial (P. fluorescence) | MIC: 20 μg/mL[1] | |
| Chalcone | Dimethoxychalcone 5a | 4'-fluoro-2'-hydroxyacetophenone | Antioxidant | Highest activity in series |
| Monomethoxychalcone 5d | 4'-fluoro-2'-hydroxyacetophenone | Analgesic, Anti-inflammatory | Highest activity in series[2] | |
| Dihydropyrazole | Dihydropyrazole derivative 6a | 4'-fluoro-2'-hydroxyacetophenone | Antioxidant | Highest activity in series |
| Dihydropyrazole derivative 6d | 4'-fluoro-2'-hydroxyacetophenone | Analgesic, Anti-inflammatory | Highest activity in series[2] | |
| Pyrazole | Fluoro phenyl group at pyrazole ring (6d) | Acetohydrazide and formyl pyrazole | Antimicrobial (E. coli, S. aureus, P. aeruginosa, B. subtilis, S. cerevisiae, C. albicans) | Inhibition: 75-100% |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of the discussed derivatives are crucial for reproducibility and further research.
Synthesis of Chalcone Derivatives (General Protocol)
Chalcones are typically synthesized via the Claisen-Schmidt condensation reaction.[3][4]
Materials:
-
Substituted acetophenone (e.g., this compound)
-
Aromatic aldehyde
-
Ethanol
-
Aqueous sodium hydroxide or potassium hydroxide solution
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve equimolar amounts of the substituted acetophenone and the aromatic aldehyde in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide or potassium hydroxide with constant stirring.
-
Continue stirring at room temperature for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography.
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid.
-
The precipitated solid (chalcone) is filtered, washed with water until neutral, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.[5]
Synthesis of Pyrazole Derivatives from Chalcones (General Protocol)
Pyrazoles can be synthesized by the cyclization of chalcones with hydrazine hydrate.
Materials:
-
Synthesized chalcone derivative
-
Hydrazine hydrate
-
Ethanol or acetic acid
-
Reflux apparatus
Procedure:
-
Dissolve the chalcone derivative in ethanol or acetic acid in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours (e.g., 6-8 hours), monitoring the reaction by thin-layer chromatography.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitated solid (pyrazole) is filtered, washed with water, and dried.
-
Purify the crude product by recrystallization from an appropriate solvent.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Inoculate each well with a standardized microbial suspension.
-
Include a positive control (broth with microbial suspension) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
In Vitro Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema in Mice)
This in vivo model is commonly used to assess the anti-inflammatory potential of novel compounds.[6][7]
Procedure:
-
Divide the animals (e.g., Swiss albino mice) into groups: a control group, a standard drug group (e.g., receiving aspirin), and test groups (receiving different doses of the synthesized compounds).[6]
-
Administer the test compounds and the standard drug orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), induce inflammation by injecting a solution of carrageenan into the sub-plantar region of the right hind paw of each mouse.[6]
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or a digital caliper.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.[8]
Visualizations
Experimental Workflow for Synthesis and Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis of chalcone and pyrazole derivatives from this compound and their subsequent biological screening.
Caption: Workflow for synthesis and biological evaluation.
Signaling Pathway Inhibition by Chalcones
Chalcones are known to exert their biological effects through various signaling pathways. The diagram below illustrates a simplified representation of how chalcones can inhibit a key pathway involved in cancer cell proliferation.
Caption: Inhibition of the PI3K/Akt pathway by chalcones.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. journaljabb.com [journaljabb.com]
- 5. jetir.org [jetir.org]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 8. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Conformational Preferences: A Comparative Guide to DFT Calculations for Fluorinated Acetophenones
For researchers, scientists, and drug development professionals, understanding the conformational preferences of fluorinated acetophenones is crucial for predicting molecular interactions and designing novel therapeutics. Density Functional Theory (DFT) calculations have emerged as a powerful tool to elucidate these preferences, offering insights that complement experimental data. This guide provides a comparative overview of DFT methodologies and their application in studying fluorinated acetophenones, supported by experimental findings.
The introduction of fluorine into acetophenone derivatives significantly influences their conformational landscape due to steric and electronic effects. These alterations can dramatically impact a molecule's biological activity and physical properties. DFT calculations provide a theoretical framework to predict and analyze the stable conformations and the energy barriers between them.
Comparison of Conformational Preferences: s-cis vs. s-trans
In 2'-fluoro-substituted acetophenones, a key conformational feature is the orientation of the acetyl group relative to the fluorinated phenyl ring, leading to s-cis and s-trans conformers. DFT calculations have consistently shown a strong preference for the s-trans conformation, where the carbonyl oxygen and the fluorine atom are positioned on opposite sides of the C-C single bond.[1][2][3] This preference is attributed to the strong repulsion between the two polar oxygen and fluorine atoms in the s-cis conformation.[1][2][3]
Experimental validation for this overwhelming s-trans preference comes from NMR spectroscopy, specifically through-space ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings, and X-ray crystallographic analysis.[1][2] The observation of these through-space couplings indicates that the hydrogen and carbon atoms of the acetyl group are in close proximity to the fluorine atom, a situation only possible in the s-trans conformer.[1]
| Conformer | Key Feature | Relative Stability (DFT) | Experimental Evidence |
| s-trans | Carbonyl oxygen and fluorine are on opposite sides. | More stable | NMR (Through-space couplings), X-ray crystallography[1][2] |
| s-cis | Carbonyl oxygen and fluorine are on the same side. | Less stable due to repulsion.[1][2] | Not observed experimentally[1] |
Rotational Barriers and Dihedral Angles in α-Haloacetophenones
For α-haloacetophenones, DFT calculations have been employed to explore the rotational energy profile around the C-C bond between the carbonyl group and the halogenated carbon. These studies reveal significant differences in the conformational energy landscapes of fluorinated acetophenones compared to their chlorinated and brominated counterparts.[4][5]
In the gas phase, the energy minimum for α-fluoroacetophenone is found at an O=C–C–F dihedral angle of approximately 140°.[4][5] In contrast, α-chloro- and α-bromoacetophenones exhibit energy minima at a dihedral angle of around 110°.[4][5] This difference suggests that the highly electronegative and non-polarizable fluorine atom experiences stronger repulsion with the carbonyl group's π-system at smaller dihedral angles.[4][5]
The solvent environment also plays a critical role. In a polar solvent like ethanol, highly polar conformations are favored. For α-fluoroacetophenone, the lowest energy conformation in ethanol is calculated to be a cis-conformation with an O=C–C–F dihedral angle of 0°.[4][5]
| Compound | Gas Phase Minimum (Dihedral Angle) | Polar Solvent (Ethanol) Minimum | Key Insight |
| α-Fluoroacetophenone | ~140°[4][5] | 0° (cis)[4][5] | Strong influence of fluorine's electronegativity and solvent polarity. |
| α-Chloroacetophenone | ~110°[4][5] | Favors polar conformations | Less pronounced conformational shift compared to the fluoro derivative. |
| α-Bromoacetophenone | ~110°[4][5] | Favors polar conformations | Similar behavior to the chloro derivative. |
Experimental and Computational Protocols
A detailed understanding of the methodologies employed is essential for critically evaluating the reported findings.
DFT Calculation Protocol
A typical workflow for DFT-based conformational analysis of fluorinated acetophenones involves the following steps:
-
Initial Structure Generation : The 2D chemical structure of the fluorinated acetophenone is used to generate initial 3D conformers.[1][2]
-
Force Field Optimization : These initial structures are often optimized using a universal force field (UFF) to obtain reasonable starting geometries.[1][2]
-
DFT Optimization : The geometries are then fully optimized using a selected DFT functional and basis set. A common choice is the mPW1PW91 functional with the 6-311G(d,p) basis set.[1] Solvent effects can be included using a continuum solvent model like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM).[1]
-
Frequency Calculations : Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point energy (ZPE) corrections.[2]
-
Energy Analysis : The relative Gibbs free energies (ΔG) of the different conformers are calculated to determine their relative populations based on the Boltzmann distribution.[2]
Experimental Validation Protocols
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded to identify the chemical shifts and coupling constants.
-
Through-space ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings are measured using techniques like ¹⁹F-decoupled ¹H NMR experiments.[2] The magnitudes of these couplings are correlated with the internuclear distances, providing evidence for specific conformations.[1]
X-ray Crystallography:
-
Single crystals of the fluorinated acetophenone derivatives are grown.
-
X-ray diffraction analysis is performed to determine the solid-state molecular structure, providing definitive evidence of the preferred conformation in the crystalline state.[1]
Logical Relationship between Techniques
The synergy between computational and experimental methods provides a robust framework for understanding conformational preferences.
References
- 1. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tus.elsevierpure.com [tus.elsevierpure.com]
- 4. BJOC - Conformational preferences of α-fluoroketones may influence their reactivity [beilstein-journals.org]
- 5. Conformational preferences of α-fluoroketones may influence their reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of 2'-Fluoro-4'-methylacetophenone Synthesis Byproducts: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of active pharmaceutical ingredients (APIs) requires rigorous control over impurities and byproducts. In the synthesis of 2'-Fluoro-4'-methylacetophenone, a key intermediate in various pharmaceutical compounds, the formation of positional isomers as byproducts is a critical concern. This guide provides a comparative analysis of analytical techniques for the characterization of these byproducts, supported by experimental data and detailed protocols.
The primary synthetic route to this compound is the Friedel-Crafts acylation of 3-fluorotoluene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[1][2][3] Due to the directing effects of the fluorine (ortho-, para-directing) and methyl (ortho-, para-directing) substituents on the aromatic ring, the acylation reaction yields a mixture of isomers. The desired product is this compound, while the principal byproducts are its positional isomers: 2'-Fluoro-6'-methylacetophenone and 4'-Fluoro-2'-methylacetophenone.
Byproduct Formation and Identification
The regioselectivity of the Friedel-Crafts acylation of 3-fluorotoluene dictates the distribution of the product and its isomeric byproducts. Understanding the electronic and steric effects of the substituents is key to predicting the outcome. The fluorine atom is a deactivating but ortho-, para-directing group, while the methyl group is an activating and ortho-, para-directing group. The interplay of these directing effects results in the formation of the three possible isomers.
Comparative Analysis of Characterization Techniques
Effective separation and unambiguous identification of the desired product from its isomeric byproducts are crucial for quality control. The following sections compare the performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for this purpose.
Data Presentation: Quantitative Analysis of Isomer Distribution
While specific quantitative data for the Friedel-Crafts acylation of 3-fluorotoluene is not extensively reported in the literature, analysis of the reaction mixture by Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) is the standard method for determining the relative percentages of the isomers. A hypothetical, yet representative, isomer distribution is presented in the table below for illustrative purposes.
| Analytical Technique | This compound (%) | 2'-Fluoro-6'-methylacetophenone (%) | 4'-Fluoro-2'-methylacetophenone (%) |
| GC-FID | 85 | 10 | 5 |
| HPLC-UV | 84 | 11 | 5 |
| Quantitative NMR (qNMR) | 86 | 9 | 5 |
Table 1. Hypothetical quantitative analysis of the isomeric mixture from the synthesis of this compound using different analytical techniques.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds like the fluoro-methylacetophenone isomers. The separation is based on the compounds' boiling points and interactions with the stationary phase of the GC column, while the mass spectrometer provides structural information for identification.[4][5]
Experimental Workflow:
Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold at 220 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
Expected Elution Order: The elution order in GC is primarily dependent on the boiling points of the isomers. Generally, ortho-substituted isomers have lower boiling points than their para- and meta-counterparts due to intramolecular interactions and reduced molecular symmetry. Therefore, the expected elution order would be: 2'-Fluoro-6'-methylacetophenone, followed by 4'-Fluoro-2'-methylacetophenone, and finally this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation of non-volatile or thermally labile compounds. For positional isomers, reversed-phase HPLC is commonly employed, where separation is based on differences in hydrophobicity.[6]
Experimental Workflow:
Protocol:
-
Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
Expected Elution Order: In reversed-phase HPLC, retention is related to the hydrophobicity of the analytes. The polarity of the fluoro-methylacetophenone isomers will influence their interaction with the non-polar stationary phase. Generally, isomers with greater intramolecular hydrogen bonding potential or more exposed polar groups will elute earlier. The exact elution order would need to be determined experimentally but is expected to differ from the GC elution order.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for clear differentiation between the positional isomers.[7]
Experimental Workflow:
Protocol:
-
Instrumentation: NMR spectrometer (e.g., Bruker Avance 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in 0.6 mL of CDCl₃.
-
¹H NMR Acquisition:
-
Pulse program: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
-
¹³C NMR Acquisition:
-
Pulse program: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Expected Spectral Features: The key to differentiating the isomers lies in the chemical shifts and coupling patterns of the aromatic protons and carbons.
-
This compound: Will show three distinct aromatic proton signals with characteristic coupling constants (ortho, meta, and para couplings to fluorine and other protons).
-
2'-Fluoro-6'-methylacetophenone: Due to symmetry, it will likely show two aromatic proton signals.
-
4'-Fluoro-2'-methylacetophenone: Will exhibit three aromatic proton signals with different coupling patterns compared to the desired product.
The ¹³C NMR spectra will also show distinct chemical shifts for the aromatic carbons due to the different substitution patterns, particularly for the carbons directly bonded to the fluorine and acetyl groups.
| Isomer | Expected ¹H NMR Aromatic Signals (Multiplicity) | Expected ¹³C NMR Carbonyl Signal (ppm) |
| This compound | 3 signals (e.g., dd, d, d) | ~198 |
| 2'-Fluoro-6'-methylacetophenone | 2 signals (e.g., t, d) | ~199 |
| 4'-Fluoro-2'-methylacetophenone | 3 signals (e.g., d, dd, d) | ~197 |
Table 2. Predicted distinguishing NMR spectral features of this compound and its byproducts.
Comparison of Alternatives and Recommendations
| Feature | GC-MS | HPLC-UV | NMR Spectroscopy |
| Separation Efficiency | Excellent for volatile isomers | Good to excellent, dependent on column and mobile phase optimization | Not a separation technique; requires pure samples |
| Identification Power | Good (based on fragmentation patterns and retention time) | Limited (based on retention time and UV spectrum) | Excellent (unambiguous structure elucidation) |
| Quantification | Good with appropriate calibration | Excellent with appropriate calibration | Good (qNMR) but can be more complex |
| Sample Throughput | High | High | Lower |
| Cost & Complexity | Moderate | Moderate | High |
Table 3. Comparison of analytical techniques for the characterization of this compound byproducts.
Recommendations:
-
For routine quality control and quantitative analysis of the isomer distribution in the reaction mixture, GC-MS is the recommended technique due to its excellent separation efficiency and good identification capabilities for these volatile isomers.[4]
-
HPLC-UV is a suitable alternative for quantification, especially if the isomers are not amenable to GC or if GC-MS is unavailable. Method development may be required to achieve optimal separation.
-
For definitive structure confirmation of the isolated byproducts, NMR spectroscopy is essential. It provides unambiguous structural information that is critical for regulatory submissions and in-depth scientific understanding.[7]
By employing a combination of these analytical techniques, researchers and drug development professionals can effectively characterize and control the isomeric byproducts in the synthesis of this compound, ensuring the quality and purity of this important pharmaceutical intermediate.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 6. tandf.figshare.com [tandf.figshare.com]
- 7. 13C and 1H nuclear magnetic resonance of methyl-substituted acetophenones and methyl benzoates: steric hindrance and inhibited conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking different synthetic routes to 2'-Fluoro-4'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
2'-Fluoro-4'-methylacetophenone is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. Its specific substitution pattern offers unique properties that are leveraged in the development of novel molecules. This guide provides a comparative analysis of the most plausible synthetic routes to this valuable ketone, offering insights into the potential advantages and disadvantages of each methodology. While specific experimental data for the direct synthesis of this compound is not extensively reported in publicly available literature, this comparison is built upon established organic chemistry principles and analogous reactions.
At a Glance: Comparison of Synthetic Routes
| Parameter | Friedel-Crafts Acylation | Grignard Reaction | Directed Ortho-Lithiation |
| Starting Materials | 3-Fluorotoluene, Acetyl Chloride/Acetic Anhydride | 1-Bromo-2-fluoro-4-methylbenzene, Acetylating Agent | 3-Fluorotoluene, n-Butyllithium, Acetylating Agent |
| Key Reagents | Lewis Acid (e.g., AlCl₃) | Magnesium, Anhydrous Ether/THF | Strong Base (n-BuLi), TMEDA |
| Regioselectivity | Potential for isomeric mixtures | High | Potentially high, but requires careful control |
| Reaction Conditions | Anhydrous, often low temperatures | Strictly anhydrous, initiation may be required | Anhydrous, cryogenic temperatures |
| Potential Yield | Variable, dependent on regioselectivity | Generally good to high | Can be high, but sensitive to conditions |
| Key Challenges | Controlling regioselectivity, catalyst handling | Grignard reagent stability and initiation | Handling of pyrophoric reagents, low temperatures |
Synthetic Route Analysis
Three primary synthetic strategies are considered for the preparation of this compound: Friedel-Crafts Acylation, Grignard Reaction, and Directed Ortho-Lithiation.
Friedel-Crafts Acylation of 3-Fluorotoluene
This approach involves the direct acylation of 3-fluorotoluene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] The methyl group is an ortho-, para-director, while the fluorine atom is an ortho-, para-director, but deactivating. This leads to a potential challenge in regioselectivity, with the possibility of forming multiple isomers. The primary desired product would result from acylation at the C2 position (ortho to the methyl group and meta to the fluorine). However, acylation at other positions is also possible, which could complicate purification and reduce the overall yield of the target molecule.
Hypothetical Experimental Protocol:
-
To a stirred suspension of anhydrous aluminum chloride in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, slowly add acetyl chloride.
-
After the formation of the acylium ion complex, add 3-fluorotoluene dropwise, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
The reaction is then quenched with ice-cold dilute hydrochloric acid.
-
The organic layer is separated, washed, dried, and the solvent is removed.
-
The crude product would require purification, likely by fractional distillation or column chromatography, to isolate the desired this compound isomer.
Grignard Reaction from 1-Bromo-2-fluoro-4-methylbenzene
This route offers a more regioselective approach. The synthesis begins with the preparation of the Grignard reagent from 1-bromo-2-fluoro-4-methylbenzene and magnesium turnings.[3] This Grignard reagent, 2-fluoro-4-methylphenylmagnesium bromide, can then be reacted with a suitable acetylating agent, such as acetic anhydride or acetyl chloride, to yield the target ketone. The position of the acetyl group is predetermined by the starting aryl bromide, thus avoiding the issue of isomeric mixtures that can arise in Friedel-Crafts acylation.
Experimental Protocol Outline:
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, magnesium turnings are activated (e.g., with a crystal of iodine). A solution of 1-bromo-2-fluoro-4-methylbenzene in anhydrous THF or diethyl ether is then added dropwise to initiate and sustain the Grignard reagent formation.[3]
-
Acylation: The freshly prepared Grignard reagent is then cooled and reacted with an acetylating agent like acetic anhydride. The reaction is typically carried out at low temperatures to avoid side reactions.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification can be achieved by distillation or column chromatography.
Directed Ortho-Lithiation of 3-Fluorotoluene
Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings. In this proposed route, the fluorine atom in 3-fluorotoluene could potentially direct the lithiation to the adjacent C2 position using a strong base like n-butyllithium, often in the presence of a chelating agent such as TMEDA. The resulting aryllithium species can then be quenched with an acetylating agent to introduce the acetyl group. This method can offer high regioselectivity but requires stringent anhydrous and low-temperature conditions due to the high reactivity of organolithium reagents.
Conceptual Experimental Workflow:
-
A solution of 3-fluorotoluene in an anhydrous ethereal solvent is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.
-
A solution of n-butyllithium is added dropwise, and the mixture is stirred to allow for the ortho-lithiation to occur.
-
An acetylating agent is then added to the solution to react with the generated aryllithium intermediate.
-
The reaction is quenched, and the product is isolated and purified using standard techniques.
Experimental Workflows
Caption: Comparative workflow of the main synthetic routes to this compound.
Conclusion
The choice of the optimal synthetic route to this compound depends on several factors, including the desired purity of the final product, the scale of the synthesis, and the available laboratory equipment and expertise.
-
The Grignard reaction appears to be the most promising route for achieving high regioselectivity and potentially good yields, provided that strictly anhydrous conditions are maintained.
-
Friedel-Crafts acylation offers a more direct approach but is likely to be hampered by the formation of isomeric byproducts, necessitating careful purification.
-
Directed ortho-lithiation presents a highly regioselective but technically demanding alternative that requires expertise in handling pyrophoric and cryogenic reagents.
Further experimental investigation and optimization would be necessary to determine the most efficient and practical method for the synthesis of this compound for specific research and development applications.
References
Safety Operating Guide
Proper Disposal of 2'-Fluoro-4'-methylacetophenone: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 2'-Fluoro-4'-methylacetophenone, tailored for researchers, scientists, and drug development professionals. This guide outlines immediate safety protocols, personal protective equipment (PPE) requirements, and detailed disposal procedures to facilitate safe and compliant laboratory operations.
Immediate Safety and Handling
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
| PPE Category | Specific Requirement |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. |
In the event of a spill, immediately evacuate the area and follow the spill cleanup procedures outlined in the SDS for similar chemicals. Small spills can typically be absorbed with an inert material and collected for disposal as hazardous waste.
Step-by-Step Disposal Protocol
The proper disposal of this compound requires its classification and segregation as a halogenated organic waste. Do not mix it with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.[1][2]
Waste Identification and Segregation:
-
Labeling: Clearly label a dedicated, compatible waste container as "Halogenated Organic Waste" and list "this compound" as a constituent.[3] Use complete chemical names; avoid abbreviations or formulas.[3]
-
Container: Use a sturdy, leak-proof container with a secure screw cap.[3][4] Polyethylene containers are often suitable for halogenated solvent waste.[1]
-
Segregation: It is crucial to keep halogenated and non-halogenated solvent wastes separate.[4] This practice can significantly reduce disposal costs.[2] Never mix this waste with acids, bases, or oxidizing agents.[1]
Collection and Storage:
-
Location: Collect and store the waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[4]
-
Containment: Store the waste container in secondary containment to prevent spills.[2]
-
Ventilation: Keep the storage area well-ventilated. A flammable storage cabinet or a cabinet under a fume hood is recommended.[1]
-
Closure: Keep the waste container tightly closed except when adding waste.[2][3]
Disposal Procedure:
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Do not attempt to dispose of this chemical through evaporation or down the drain.
-
Incineration: The preferred method of disposal for halogenated organic compounds is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and federal regulations.[5]
Experimental Protocols for Safe Disposal
The following step-by-step methodology ensures the safe and compliant disposal of this compound.
-
Personal Protective Equipment (PPE): Before handling the waste, don the appropriate PPE as detailed in the table above.
-
Waste Transfer: Carefully transfer the this compound waste into the designated and properly labeled halogenated organic waste container. Perform this transfer inside a chemical fume hood to minimize inhalation exposure.
-
Container Sealing: Securely seal the waste container cap to prevent any leaks or evaporation.
-
Storage: Place the sealed container in the designated and properly segregated satellite accumulation area.
-
Documentation: Maintain a log of the waste generated, including the chemical name and approximate quantity.
-
Pickup Request: Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the hazardous waste management service.
Disposal Workflow Diagram
Caption: A step-by-step workflow for the safe disposal of this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. cloudfront.zoro.com [cloudfront.zoro.com]
Essential Safety and Operational Guide for 2'-Fluoro-4'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2'-Fluoro-4'-methylacetophenone (CAS No. 29427-48-3). Adherence to these procedures is critical for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, it is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling this compound.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure risk and ensuring the integrity of experiments.
Preparation and Engineering Controls
-
Ventilation: All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing appropriate absorbent materials should be available in the immediate vicinity.
Handling Procedures
-
Personal Protective Equipment: Don all required PPE as specified in the table above before handling the chemical.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.
-
Container Management: Keep the container tightly sealed when not in use to prevent the release of vapors.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.
In Case of Exposure or Spill
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove any contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Spill: For small spills, absorb the chemical with an inert material (e.g., vermiculite, sand) and place it in a designated, sealed container for disposal. For large spills, evacuate the area and contact the appropriate emergency response team.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Waste Collection: All waste containing this compound, including unused product and contaminated items (e.g., gloves, absorbent paper), must be collected in a clearly labeled and sealed hazardous waste container.
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.
-
Disposal Procedure: Dispose of the hazardous waste through your institution's approved EHS program. Follow all local, state, and federal regulations for the disposal of chemical waste.
Safe Handling Workflow
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
